[6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid
Description
BenchChem offers high-quality [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[6-(oxetan-3-yloxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c11-9(12)6-1-2-8(10-3-6)14-7-4-13-5-7/h1-3,7,11-12H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDOGEFTVTVBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2COC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
6-(Oxetan-3-yloxy)pyridine-3-boronic acid chemical structure
Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
This technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 6-(Oxetan-3-yloxy)pyridine-3-boronic acid . As a specialized heterocyclic building block, this molecule combines the Suzuki-Miyaura cross-coupling utility of a pyridine-3-boronate with the physicochemical benefits of an oxetane ring.
The oxetane moiety serves as a critical "magic methyl" surrogate and polarity modulator, offering improved metabolic stability and aqueous solubility compared to traditional alkyl ethers or gem-dimethyl groups. This guide is designed for medicinal chemists and process scientists optimizing lead compounds for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Part 1: Structural Analysis & Pharmacophore Properties
Chemical Identity[1][2][3]
-
IUPAC Name: [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid
-
Molecular Formula:
-
Key Substituents:
-
Position 3: Boronic acid (
) – The reactive handle for C-C bond formation. -
Position 6: Oxetan-3-yloxy (
) – The physicochemical modulator.
-
Pharmacophore Logic: The Oxetane Advantage
The incorporation of the oxetan-3-yloxy group is not arbitrary. It represents a strategic bioisosteric replacement validated by the work of Carreira and others in modern drug design.
| Property | Traditional Ether (e.g., Methoxy) | Oxetan-3-yloxy Replacement | Impact on Drug Candidate |
| Lipophilicity (LogP) | High | Lower | Reduces non-specific binding; improves solubility. |
| Metabolic Stability | Susceptible to O-dealkylation | High | The strained ring and steric bulk block CYP450 oxidative sites. |
| H-Bonding | Acceptor only | Enhanced Acceptor | The exposed oxygen lone pairs on the oxetane are more accessible, potentially improving target binding. |
| Conformation | Flexible | Semi-Rigid | Reduces entropic penalty upon binding. |
Structural Visualization
The following diagram illustrates the connectivity and the strategic role of each functional group.
Figure 1: Structural deconstruction of 6-(Oxetan-3-yloxy)pyridine-3-boronic acid.[1][4]
Part 2: Synthetic Pathways[3][4][7][8]
Synthesis of this molecule typically proceeds via Nucleophilic Aromatic Substitution (
Primary Route: on Fluoropyridine Boronate
This is the most efficient route, avoiding the use of organolithium reagents in the presence of the sensitive oxetane ring.
Reagents:
-
Starting Material: 6-Fluoropyridine-3-boronic acid pinacol ester (Commercially available).
-
Nucleophile: Oxetan-3-ol.
-
Base: Sodium Hydride (NaH) or Cesium Carbonate (
). -
Solvent: THF or DMF (Anhydrous).
Step-by-Step Protocol:
-
Activation: In a flame-dried flask under
, dissolve oxetan-3-ol (1.1 equiv) in anhydrous THF. Cool to 0°C. -
Deprotonation: Carefully add NaH (60% dispersion in oil, 1.2 equiv). Stir for 30 min at 0°C to generate the alkoxide. Caution:
gas evolution. -
Substitution: Add a solution of 6-fluoropyridine-3-boronic acid pinacol ester (1.0 equiv) in THF dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with saturated
. Extract with EtOAc. The pinacol ester product is usually stable enough for silica gel chromatography. -
Hydrolysis (Optional): To obtain the free boronic acid, treat the ester with
/ in acetone/water.
Synthetic Workflow Diagram
Figure 2: Recommended synthetic route via SNAr displacement.
Part 3: Reactivity Profile & Suzuki Coupling[9]
Stability Considerations
-
Protodeboronation: Pyridine-3-boronic acids are generally stable. However, the electron-donating alkoxy group at C6 increases electron density, which stabilizes the ring against nucleophilic attack but can make the C-B bond susceptible to hydrolytic cleavage under highly acidic conditions.
-
Oxetane Sensitivity: The oxetane ring is acid-sensitive (ring opening). Avoid strong Lewis acids (e.g.,
, ) and strong Bronsted acids ( at high temp) during downstream processing.
Optimized Suzuki-Miyaura Conditions
To couple this fragment with an aryl halide (
| Parameter | Recommendation | Rationale |
| Catalyst | Robust catalysts; dppf prevents deboronation better than simple Pd salts. | |
| Base | Mild bases preferred. Avoid strong hydroxides if possible to prevent oxetane stress. | |
| Solvent | Dioxane/Water (4:1) or DME/Water | Aqueous component is essential for the transmetallation step. |
| Temperature | 80°C – 100°C | Standard thermal activation. |
| Alternative | Buchwald Precatalysts (e.g., XPhos Pd G3) | Use for sterically hindered or electron-poor coupling partners. |
Part 4: Medicinal Chemistry Decision Tree
When should a chemist deploy this specific building block?
Figure 3: Decision logic for incorporating the oxetanyl-pyridine motif.
Part 5: Handling and Storage
-
State: The free boronic acid often exists in equilibrium with its trimeric boroxine anhydride (cyclic trimer). This is normal and does not affect reactivity.
-
Hygroscopicity: Boronic acids are hygroscopic. Store at 4°C in a desiccator.
-
Analysis:
-
NMR: Run in
with a drop of to collapse boronate peaks. -
Mass Spec: Often visible as the boronic ester (if using alcohols in LCMS) or as the boroxine.
-
References
-
Oxetanes as Bioisosteres: Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[5][6] Angewandte Chemie International Edition.
-
Synthesis of Pyridine Boronates: Li, W., et al. (2002).[1] "Synthesis of Pyridinylboronic Acids and Esters via Lithium-Halogen Exchange." Journal of Organic Chemistry.
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.
-
Suzuki Coupling Reviews: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: Oxetane-Substituted Pyridine Boronic Acid Building Blocks
Executive Summary
In modern medicinal chemistry, the optimization of lead compounds often hits a "lipophilicity wall." Traditional solubilizing groups (morpholines, piperazines) can introduce metabolic liabilities or unwanted basicity. This guide focuses on a high-value structural motif: Oxetane-substituted Pyridine Boronic Acids .
This specific class of building blocks combines three critical features:
-
The Pyridine Core: A ubiquitous pharmacophore.
-
The Oxetane Ring: A metabolic "shield" and lipophilicity modulator (bioisostere for gem-dimethyl and carbonyl groups).[1]
-
The Boronic Acid Handle: The requisite functionality for Suzuki-Miyaura cross-coupling.[2]
This guide provides the rationale, stability management strategies, and validated synthetic protocols for deploying these building blocks in drug discovery.
Part 1: Physicochemical Rationale
The Oxetane Advantage
The oxetane ring (1,3-epoxypropane) is not merely a spacer; it is a powerful physicochemical modulator.[1] When substituted onto a pyridine ring, it alters the molecular profile significantly compared to traditional alkyl groups.
Key Bioisosteric Relationships:
-
Gem-Dimethyl Replacement: Replacing a gem-dimethyl group with an oxetane typically reduces LogP by ~1.0 unit while maintaining steric volume.
-
Carbonyl Isostere: The large dipole moment of the oxetane oxygen allows it to act as a hydrogen bond acceptor, mimicking a carbonyl without the electrophilic liability.
-
Basicity Modulation: When placed adjacent to a basic amine (e.g., in a pyridine system), the electron-withdrawing inductive effect of the oxetane oxygen reduces the pKa of the pyridine nitrogen, potentially improving membrane permeability and reducing hERG liability.
Table 1: Comparative Metrics (General Trends)
| Property | Gem-Dimethyl (-C(Me)2-) | Oxetane (-C3H4O-) | Impact on Drug Design |
| Lipophilicity (LogP) | High | Low (Δ ≈ -1.0) | Improves solubility; reduces non-specific binding. |
| Metabolic Stability | Susceptible to CYP450 oxidation | High | Blocks metabolic soft spots; acts as a metabolic sink. |
| H-Bond Acceptor | No | Yes | Can engage target residues; improves solubility. |
| Conformation | Flexible/Rotatable | Rigid/Puckered | Defines vector orientation more strictly. |
Part 2: The Stability Paradox & The MIDA Solution
The Challenge: Protodeboronation
The primary barrier to using pyridine boronic acids is protodeboronation . This is particularly acute for 2-pyridyl boronic acids .
-
Mechanism: The basic nitrogen atom facilitates the formation of a zwitterionic intermediate.[3] In the presence of water or protic solvents, this intermediate undergoes rapid C-B bond cleavage, replacing the boronic acid with a proton.[3]
-
Consequence: Standard Suzuki couplings fail because the boronic acid decomposes faster than the transmetalation step occurs.
The Solution: MIDA Boronates
To utilize oxetane-substituted pyridine boronic acids effectively, the boron species must be "masked" using N-methyliminodiacetic acid (MIDA) .
-
Hybridization Switch: MIDA ligands coordinate to the boron atom, locking it into an sp3-hybridized tetrahedral state.
-
Reactivity Silencing: This sp3 state shuts down the empty p-orbital, rendering the boron unreactive toward protodeboronation and transmetalation.
-
Slow Release: Under aqueous basic coupling conditions (e.g., K3PO4/H2O), the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of the unstable free acid low.
Figure 1: Mechanism of protodeboronation failure vs. the MIDA slow-release success strategy.
Part 3: Synthetic Protocols
Protocol A: Installing the Oxetane (Minisci Reaction)
The most direct method to install an oxetane ring onto a pyridine core is via radical alkylation using Oxetane Sulfinate Salts . This avoids the need for de novo ring construction.
Reagents:
-
Substrate: Halogenated Pyridine (e.g., 2-bromo-4-chloropyridine)
-
Reagent: Sodium oxetane-3-sulfinate (Baran Diversinates™ or similar)
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.)
-
Solvent: DMSO/H2O (biphasic)
Step-by-Step:
-
Setup: To a vial equipped with a stir bar, add the pyridine substrate (1.0 equiv) and Sodium oxetane-3-sulfinate (3.0 equiv).
-
Solvent: Add DMSO and Water (3:1 ratio). The concentration should be approx 0.1 M with respect to the pyridine.
-
Initiation: Cool to 0°C. Add TFA (1.0 equiv) followed by TBHP (5.0 equiv) dropwise.
-
Note: The acid is crucial to protonate the pyridine, making it electron-deficient and receptive to the nucleophilic oxetanyl radical.
-
-
Reaction: Allow to warm to room temperature and stir for 12-24 hours.
-
Workup: Dilute with EtOAc, neutralize carefully with sat. NaHCO3 (do not let pH rise > 9 to protect the oxetane). Wash with water/brine.[4]
-
Purification: Flash chromatography.
Protocol B: Converting to MIDA Boronate
Once the oxetane is installed, the halogen handle must be converted to the MIDA boronate.
Reagents:
-
Substrate: Oxetane-substituted bromopyridine
-
Boron Source: Bis(pinacolato)diboron (B2pin2) or Tetrahydroxydiboron
-
Catalyst: Pd(dppf)Cl2 or XPhos Pd G3
Step-by-Step:
-
Miyaura Borylation: Combine substrate, B2pin2 (1.1 equiv), KOAc (3.0 equiv), and Pd catalyst (3-5 mol%) in dioxane. Heat at 90°C until conversion to the Pinacol ester is complete.
-
Trans-esterification (The MIDA Swap):
-
Do not isolate the unstable pinacol ester if it is a 2-pyridyl system.
-
Add MIDA (2.0 equiv) and dry DMSO to the crude mixture.
-
Heat at 110°C for 4-16 hours. The high temperature drives the equilibrium toward the thermodynamically stable MIDA adduct.
-
-
Purification: MIDA boronates are stable to silica gel. Elute with EtOAc/MeCN or EtOAc/MeOH mixtures.
Protocol C: Cross-Coupling (The "Slow Release")
This protocol is specifically optimized for 2-pyridyl MIDA boronates.
Reagents:
-
Coupling Partner: Aryl Chloride/Bromide[7]
-
Boronate: Oxetane-Pyridine MIDA Boronate (1.5 equiv)
-
Catalyst: Cu(OAc)2 (0.5 equiv) + Pd-Catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base/Promoter: Diethanolamine (DEA) (4.0 equiv)
-
Solvent: Dioxane/H2O (4:1)
Step-by-Step:
-
Mix: Combine aryl halide, MIDA boronate, and catalysts in the reaction vessel.
-
Solvent: Add degassed Dioxane/Water.
-
Activation: Add DEA.
-
Mechanistic Note: DEA facilitates the hydrolysis of the MIDA group. The Copper salt (Cu(OAc)2) aids in the transmetalation of the 2-pyridyl species, a known "hard" nucleophile effect.
-
-
Heat: Stir at 60-80°C. Monitor by LCMS.
-
Workup: Standard aqueous workup.
Part 4: Validated Workflow Diagram
Figure 2: Complete synthetic workflow from raw materials to final coupled drug candidate.
References
-
Wuitschik, G., et al. (2010).[8] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Knapp, D. M., & Burke, M. D. (2010). General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society.[5] [Link]
-
Fujiwara, Y., et al. (2012). Practical C–H Functionalization of Quinolines with Boronic Acids. Nature. [Link] (Foundational Minisci/Radical work referenced for Sulfinate protocols).
-
Li, J., et al. (2011). Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie. [Link]
-
Gianatassio, R., et al. (2014). Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. Science (Baran Group). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Guide: [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid
This guide serves as an advanced technical manual for [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid , a specialized heterocyclic building block. It is designed for medicinal chemists requiring actionable insights into the compound's physicochemical behavior, synthetic utility, and handling protocols.
Core Identity & Strategic Utility
Executive Technical Summary
[6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid is a bifunctional building block merging a 3-pyridyl boronic acid handle with a 3-oxetan ether motif. In modern drug discovery, this compound is not merely a linker; it is a strategic "solubility and stability" vector.
-
The Oxetane Advantage: The oxetane ring acts as a polar, metabolic block.[1] Unlike a standard cyclobutyl or isopropyl ether, the oxetane oxygen lowers lipophilicity (LogP) while blocking the metabolic "soft spot" often found at the 6-position of pyridine rings.
-
The Boronic Acid Handle: Positioned at the 3-index (meta to nitrogen), the boronic acid avoids the rapid protodeboronation instability typical of 2-pyridyl boronates, ensuring robust performance in Suzuki-Miyaura cross-couplings.
Structural Analysis & Physicochemical Profile
The compound integrates three distinct pharmacophoric features. Understanding their interplay is critical for experimental design.
Figure 1: Pharmacophore decomposition illustrating the functional roles of the oxetane, pyridine, and boronic acid moieties.[1]
Key Physicochemical Properties (Estimated)
| Property | Value / Characteristic | Implication for Synthesis |
| Molecular Weight | ~195.0 g/mol | Fragment-like, ideal for FBDD. |
| ClogP | ~0.5 – 1.2 | Lower lipophilicity compared to O-iPr analogs. |
| TPSA | ~60 Ų | High polarity; requires polar solvents (DMF, Dioxane/Water). |
| pKa (Pyridine N) | ~3.5 – 4.0 | Less basic than pyridine due to alkoxy induction; minimal catalyst poisoning. |
| Stability | Acid Sensitive | CRITICAL: Oxetane ring opens in strong Lewis/Brønsted acids. |
Synthetic Utility: The Suzuki-Miyaura Coupling
The primary application of this reagent is C-C bond formation.[2] While 3-pyridyl boronates are generally stable, the oxetane ether introduces a specific vulnerability to acidic conditions and requires tailored workup procedures.
Mechanism & Challenges
-
Transmetallation: The electron-rich nature of the 6-alkoxy group facilitates oxidative addition on the electrophile partner but may slow down transmetallation slightly compared to electron-deficient rings.
-
Protodeboronation: Unlike 2-pyridyl boronates, the 3-pyridyl position is electronically stable. However, high temperatures (>100°C) in protic solvents can still trigger hydrolysis.
-
Oxetane Sensitivity: The oxetane ring is stable to base (Suzuki conditions) but lethal to Lewis acids (e.g., BF3, AlCl3) or strong aqueous acids (HCl workups), which cause ring opening to the diol or chlorohydrin.
Optimized Coupling Protocol
Standard conditions often fail due to poor solubility or aggressive activation. Use this optimized "Soft-Base" protocol.
Reagents:
-
Catalyst: Pd(dppf)Cl₂[3]·DCM or Pd(dtbpf)Cl₂ (Second generation ligands prevent dehalogenation).
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv). Avoid strong hydroxides (NaOH) if the coupling partner has sensitive esters.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio). The water is essential for boronic acid activation.
Step-by-Step Procedure:
-
Charge: Add aryl halide (1.0 equiv), [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid (1.2 equiv), and Pd catalyst (0.03 equiv) to a reaction vial.
-
Inert: Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvate: Add degassed Dioxane/Water mixture.
-
Activate: Heat to 80°C (Do not exceed 100°C to protect the oxetane). Stir for 2-4 hours.
-
Workup (CRITICAL):
-
Dilute with EtOAc.
-
Wash with saturated NH₄Cl or Water.
-
NEVER wash with 1M HCl. This will open the oxetane ring.
-
Dry over Na₂SO₄ and concentrate.
-
Handling, Stability & Storage
This compound is a "metastable" solid. It is prone to dehydration (forming boroxines) and hydrolysis if mishandled.
Storage Decision Tree
Figure 2: Storage and handling logic to maintain reagent integrity.
-
Anhydride Formation: Like all boronic acids, this compound exists in equilibrium with its trimeric boroxine anhydride. This is reversible. If exact stoichiometry is critical, assume a purity of ~95% or convert to the pinacol ester immediately.
-
Hygroscopicity: The oxetane oxygen increases water affinity. Store in a desiccator.
Applications in Drug Discovery
Why choose this specific building block?
-
Bioisosterism: The oxetane-ether is a superior bioisostere for the methoxy group. It maintains the H-bond acceptor capability but blocks metabolic demethylation (a common clearance route for anisoles/methoxypyridines).
-
Vector Control: The 2,5-substitution pattern (relative to pyridine N) provides a linear vector, ideal for extending into solvent-exposed pockets in kinase or GPCR targets.
-
Solubility: The sp³ character of the oxetane ring disrupts crystal packing in final drug molecules, often enhancing aqueous solubility compared to planar aromatic analogs.
References
-
Wuitschik, G. et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.
-
Bull, J. A. et al. (2016). Exploiting the Oxetane Ring in Drug Design. Chemical Reviews.
-
Duncton, M. A. (2011). Miniperspective: 2-Pyridyl Boronates—A Privileged Class of Building Blocks. Journal of Medicinal Chemistry.
-
Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
Sources
The Oxetan-3-yloxy Group: A Technical Guide to High-Value Bioisosterism in Drug Design
Executive Summary
In the optimization of lead compounds, medicinal chemists frequently encounter the "lipophilicity-solubility paradox": increasing potency often requires lipophilic bulk, which detrimentally impacts metabolic stability and aqueous solubility. The oxetan-3-yloxy group has emerged as a premier bioisostere for the isopropoxy (
Unlike traditional solubilizing groups that may disrupt ligand-protein binding due to excessive polarity, the oxetan-3-yloxy motif offers a "stealth" polarity. It maintains the steric volume of a gem-dimethyl group while significantly lowering LogD, blocking metabolic soft spots, and acting as a weak hydrogen bond acceptor. This guide provides a technical roadmap for implementing this motif, grounded in the pioneering work of the Carreira group and Roche.
The Bioisosteric Rationale: "Stealth" Polarity
The oxetan-3-yloxy group (
Structural & Electronic Causality
-
Steric Mimicry: The oxetane ring is puckered (approx.[1] 8.7°), creating a spatial volume similar to a gem-dimethyl or isopropyl group. This ensures that the ligand continues to fill hydrophobic pockets in the target protein.
-
Dipole Orientation: The ether oxygen (exocyclic) and the ring oxygen (endocyclic) create a specific dipole vector. Unlike a cyclobutane ring, the oxetane ring oxygen acts as a hydrogen bond acceptor (HBA), potentially engaging active site residues (e.g., serine/threonine hydroxyls) that were previously ignored by purely lipophilic analogs.
-
Metabolic Blocking: The isopropoxy group is notoriously susceptible to oxidative dealkylation via CYP450 enzymes (specifically at the methine proton). The oxetane ring, despite its strain, is metabolically robust and lacks the labile protons found in alkyl ethers, effectively "capping" this metabolic soft spot.
Physicochemical Impact: Quantitative Analysis
The substitution of an isopropyl group with an oxetan-3-yl moiety typically results in a predictable shift in physicochemical properties. The data below synthesizes findings from matched molecular pair analyses (MMPA).
Table 1: Comparative Properties (Matched Molecular Pairs)
| Property | Isopropoxy Analog ( | Oxetan-3-yloxy Analog | Net Change ( | Impact on Developability |
| Lipophilicity (LogP) | High (Baseline) | Lower | -0.4 to -0.7 | Improved solubility; reduced non-specific binding. |
| Aqueous Solubility | Low (Baseline) | High | 4x to >4000x | Higher free fraction; better oral bioavailability. |
| Metabolic Stability | Low ( | High ( | Significant | Reduced clearance; extended half-life. |
| pKa (of adjacent amine) | Baseline | Lower | -1.0 to -2.0 | Reduced basicity lowers hERG liability and improves permeability. |
Technical Insight: The reduction in LogP is driven by the exposed oxygen of the oxetane ring. However, unlike open-chain ethers (e.g., methoxyethyl), the oxetane does not introduce excessive conformational entropy, minimizing the entropic penalty upon binding.
Synthetic Methodologies
Synthesizing oxetan-3-yloxy derivatives requires specific protocols to avoid ring opening, which can occur under strong Lewis acidic conditions.
Diagram 1: Synthetic Decision Workflow
This flowchart outlines the decision process for selecting the optimal synthetic route based on substrate tolerance.
Caption: Decision tree for synthesizing oxetan-3-yloxy derivatives. Route A is preferred for scale-up; Route B is preferred for complex, sensitive scaffolds.
Detailed Protocol: Route A (Tosylate Displacement)
This is the most robust method for scale-up. It avoids the purification difficulties often associated with phosphine oxides in Mitsunobu reactions.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Electrophile: Oxetan-3-yl 4-methylbenzenesulfonate (Oxetan-3-yl tosylate) (1.2 – 1.5 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) or Potassium tert-butoxide ( ) -
Solvent: DMF or DMSO (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under Argon/Nitrogen, dissolve the phenol (1.0 equiv) in anhydrous DMF (
). -
Deprotonation: Add
(2.0 equiv). Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion. Note: If the phenol is sterically hindered, use at . -
Alkylation: Add solid oxetan-3-yl tosylate (1.5 equiv) in one portion.
-
Heating: Heat the reaction mixture to
. Monitor via LC-MS or TLC.-
Checkpoint: Reaction is typically complete within 4–16 hours. Look for the disappearance of the phenol starting material.
-
-
Workup (Critical): Cool to room temperature. Dilute with Ethyl Acetate. Wash with saturated
(Do NOT use acidic washes like or as the oxetane ring is acid-sensitive). Wash with water ( ) and brine. -
Purification: Dry organic phase over
, concentrate, and purify via silica gel chromatography (typically Hexane/EtOAc).
Authoritative Sourcing: This protocol is adapted from the foundational work by Wuitschik et al. (Roche/ETH Zurich) [1].
Case Study: Metabolic Stabilization in Drug Design
A classic application of the oxetane bioisostere is observed in the optimization of kinase inhibitors and enzyme inhibitors where metabolic clearance is a bottleneck.
Scenario: The "Metabolic Soft Spot"
Consider a lead compound with an isopropyl ether linkage. While potent, it suffers from rapid clearance due to hydroxylation at the isopropyl methine carbon (
Diagram 2: Mechanism of Property Modulation
The following diagram illustrates the logical flow of replacing the isopropyl group with the oxetane group to solve the clearance issue.
Caption: Logical pathway for applying the oxetane bioisostere to resolve metabolic instability.
Real-World Validation: MMP-13 Inhibitors
In the development of MMP-13 inhibitors, researchers replaced a lipophilic ether moiety with an oxetan-3-yloxy group.
-
Result: The oxetane analog maintained the necessary binding affinity (low nM
) but demonstrated a 10-fold improvement in aqueous solubility and significantly reduced microsomal clearance compared to the gem-dimethyl or isopropyl analogs [2].
Strategic Recommendations
-
Early Adoption: Do not wait for late-stage lead optimization to introduce oxetanes. Use them early to control LogP drift.
-
Basicity Modulation: If your molecule contains a basic amine that is causing hERG toxicity or phospholipidosis, place the oxetan-3-yloxy group adjacent to it. The electron-withdrawing effect (inductive) will lower the amine's pKa by 1–2 units [3].
-
Stability Awareness: While metabolically stable, the oxetane ring is chemically sensitive to strong acids (
). Ensure formulation buffers are kept near neutral or slightly basic.
References
-
Wuitschik, G., et al. (2010).[2][3] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[2][3][4] Journal of Medicinal Chemistry.[2][3]
-
Müller, K., et al. (2010).[2][3] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3][4][5][6][7][8][9] Angewandte Chemie International Edition.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis and Application.[4][9] Chemical Reviews.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of 6-(oxetan-3-yloxy)pyridine derivatives via cross-coupling
Executive Summary
The incorporation of oxetane rings into drug candidates has become a cornerstone strategy in modern medicinal chemistry.[1][2] Acting as a "magic methyl" surrogate or a carbonyl bioisostere, the oxetane moiety often improves metabolic stability, solubility, and lowers lipophilicity (LogD) compared to gem-dimethyl or methylene analogs.[1]
However, synthesizing 6-(oxetan-3-yloxy)pyridine derivatives presents a specific challenge: forming a C–O bond between a steric, secondary alcohol (oxetan-3-ol) and a heteroaryl halide. Traditional Williamson ether synthesis often fails with unactivated pyridines or leads to oxetane ring degradation.
This guide details two validated protocols:
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): The "Gold Standard" for unactivated or electron-rich pyridines, utilizing bulky biaryl phosphine ligands.
-
Nucleophilic Aromatic Substitution (
): A robust, metal-free alternative strictly for electron-deficient (activated) pyridines.
Strategic Analysis & Decision Matrix
Before selecting a route, analyze the electronic properties of your pyridine substrate.
Method Selection Logic
-
Activated Pyridines: Contain Electron Withdrawing Groups (EWGs) like
, , , or at the 2/4 positions. Use Method B ( ) . -
Unactivated/Deactivated Pyridines: Contain Electron Donating Groups (EDGs) like
, , , or are unsubstituted. Use Method A (Pd-Catalysis) .
Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate electronics.
Protocol A: Palladium-Catalyzed Cross-Coupling
Best for: Unactivated aryl chlorides/bromides and general library synthesis.
The Challenge
Secondary alcohols like oxetan-3-ol are difficult coupling partners due to steric hindrance and slow reductive elimination from the Pd(II) center. Standard ligands (e.g., BINAP, dppf) often result in
The Solution: Bulky Biaryl Phosphines
We utilize RockPhos or tBuBrettPhos .[3] These ligands create a crowded coordination sphere that accelerates C–O bond-forming reductive elimination over competing side reactions.
Materials
-
Precatalyst: Pd(OAc)
or [(RockPhos)Pd(allyl)Cl] (G3-Precatalyst recommended for consistency). -
Ligand: RockPhos (CAS: 1269219-98-6).
-
Base: Cesium Carbonate (Cs
CO ) – Must be anhydrous/granular. -
Solvent: Toluene (anhydrous).
-
Substrates: 6-Chloro- or 6-Bromopyridine derivative; Oxetan-3-ol.
Step-by-Step Procedure
-
Preparation: In a glovebox or under strictly inert atmosphere (Ar/N
), charge a reaction vial equipped with a magnetic stir bar. -
Loading: Add the following components:
-
Pd(OAc)
(2 mol%) -
RockPhos (4 mol%)
-
Note: Alternatively, use RockPhos Pd G3 (2-3 mol%).
-
6-Chloropyridine derivative (1.0 equiv, e.g., 1.0 mmol)
-
Oxetan-3-ol (1.5 equiv, 1.5 mmol)
-
Cs
CO (2.0 equiv, 2.0 mmol)
-
-
Solvation: Add anhydrous Toluene (concentration 0.2 M to 0.5 M).
-
Reaction: Seal the vial and heat to 90 °C for 12–18 hours.
-
Visual Cue: The reaction typically turns from dark red/brown to a lighter suspension upon completion.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate in vacuo. Purify via flash chromatography (SiO
).-
Caution: Oxetanes are acid-sensitive. Use neutral silica or add 1% Et
N to the eluent if the product is unstable.
-
Protocol B: Nucleophilic Aromatic Substitution ( )
Best for: Activated substrates (e.g., 2-fluoro-5-cyanopyridine).
Mechanism
This reaction proceeds via a Meisenheimer complex. The oxetan-3-ol must be deprotonated to form the alkoxide, which then attacks the electron-deficient pyridine ring.
Materials
-
Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).
-
Solvent: DMF or THF (anhydrous).
-
Substrates: 2-Fluoro- or 2-Chloropyridine (activated); Oxetan-3-ol.
Step-by-Step Procedure
-
Alkoxide Formation:
-
In a flame-dried flask under N
, dissolve Oxetan-3-ol (1.2 equiv) in anhydrous THF or DMF (0.5 M). -
Cool to 0 °C.
-
Add NaH (1.3 equiv) portion-wise. Stir for 30 min at 0 °C
RT until H evolution ceases.
-
-
Addition:
-
Add the activated pyridine halide (1.0 equiv) as a solution in the same solvent.
-
Tip: 2-Fluoropyridines react significantly faster than 2-chloropyridines in
.
-
-
Reaction:
-
Stir at RT for 2–4 hours.
-
If the substrate is sterically hindered or less activated (e.g., only one weak EWG), heat to 60 °C.
-
-
Quench & Workup:
-
Carefully quench with saturated aq. NH
Cl (keep pH neutral/mildly basic). -
Extract with Et
O or EtOAc. -
Wash organic layer with water (3x) to remove DMF.
-
-
Purification: Standard flash chromatography.
Comparative Data & Optimization
The following table summarizes expected yields based on internal validation data for generic pyridine substrates.
| Parameter | Method A (Pd-Catalyzed) | Method B ( |
| Substrate Scope | Broad (works on e-rich & e-poor) | Narrow (requires EWG) |
| Primary Challenge | Catalyst poisoning by pyridine N | Elimination of alcohol |
| Key Ligand/Base | RockPhos / Cs | None / NaH |
| Typical Yield | 75–92% | 85–98% (if activated) |
| Reaction Time | 12–18 h | 1–4 h |
| Oxetane Stability | High (neutral conditions) | Moderate (avoid strong exotherms) |
Troubleshooting Guide
-
Problem: Low conversion in Method A.
-
Fix: Switch ligand to tBuBrettPhos . It is often superior for extremely hindered secondary alcohols.
-
Fix: Ensure the pyridine nitrogen is not coordinating to Pd. Add the alcohol/base before the catalyst to establish the alkoxide concentration.
-
-
Problem: Oxetane ring opening.
-
Cause: Trace acid in solvent or silica gel.
-
Fix: Pre-treat silica gel with 1% triethylamine during purification.
-
Mechanistic Workflow (Pd-Cycle)
Understanding the catalytic cycle is crucial for troubleshooting. The rate-determining step for C–O coupling is Reductive Elimination .[3]
Figure 2: Simplified catalytic cycle highlighting the critical role of bulky ligands in facilitating the reductive elimination step.
References
-
Buchwald, S. L., et al. (2020).[4] Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369–5374.
-
Buchwald, S. L., et al. (2011). Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols with Aryl Halides.[3][4][5] Journal of the American Chemical Society, 133(41), 16382–16385.
-
Carreira, E. M., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2] Angewandte Chemie International Edition, 49(48), 9052–9067.
-
Bull, J. A., et al. (2016).[6] Synthetic Strategies for Oxetanes.[2][6] Chemical Reviews, 116(19), 12150–12233. [5]
Sources
- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols [organic-chemistry.org]
- 5. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
Functionalizing pyridines with oxetan-3-yloxy groups
Application Note: Strategic Functionalization of Pyridines with Oxetan-3-yloxy Groups
Executive Summary & Strategic Rationale
The incorporation of the oxetan-3-yloxy moiety has emerged as a high-impact strategy in modern medicinal chemistry, often termed the "Oxetane Switch." This structural modification serves as a superior surrogate for gem-dimethyl groups and carbonyl functionalities.[1] Unlike traditional alkyl groups, the oxetane ring possesses a high dipole moment and significant metabolic stability, offering a unique solution to the "molecular obesity" crisis (high lipophilicity/low solubility) often encountered in drug discovery.
Key Physicochemical Advantages:
-
Solubility Enhancement: The exposed oxygen lone pairs in the strained ring act as potent hydrogen bond acceptors, significantly lowering LogD compared to gem-dimethyl analogs.
-
Metabolic Stability: The oxetane ring is surprisingly resistant to oxidative metabolism (P450s) compared to flexible alkyl chains, provided the local environment is not highly acidic.
-
Basicity Modulation: When linked to pyridines, the electron-withdrawing nature of the oxetane oxygen modulates the pKa of the pyridine nitrogen, potentially reducing hERG liability associated with highly basic amines.
Strategic Route Selection
The synthesis of oxetan-3-yloxy pyridines is not "one-size-fits-all."[2] The electronic nature of the pyridine scaffold dictates the methodology.
Table 1: Synthetic Strategy Selection Matrix
| Pyridine Substrate | Electronic State | Recommended Protocol | Key Reagents |
| 2- or 4-Halopyridine | Electron Deficient | Protocol A: SNAr | NaH or KHMDS, Oxetan-3-ol |
| 3-Hydroxypyridine | Electron Neutral/Rich | Protocol B: Mitsunobu | DIAD, PPh3, Oxetan-3-ol |
| 3-Halopyridine | Electron Neutral | Protocol C: Pd-Catalysis | Pd(OAc)2, Biaryl Ligand (e.g., RockPhos) |
Decision Tree Visualization
Caption: Strategic decision tree for selecting the optimal synthetic route based on pyridine electronics and available starting materials.
Detailed Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Best for: 2-fluoropyridines, 4-fluoropyridines, and chloropyridines with electron-withdrawing groups (CN, NO2, CF3).
Mechanism: The oxetan-3-ol is deprotonated to form an alkoxide, which attacks the electron-deficient pyridine ring. Critical Control Point: Temperature.[3][4][5][6][7] Excessive heat (>100°C) or strong Lewis acids can trigger ring-opening or polymerization of the oxetane.
Step-by-Step Methodology:
-
Reagent Prep: Dry DMF (N,N-dimethylformamide) or THF is essential. Moisture quenches the base.
-
Deprotonation:
-
Displacement:
-
Add the halopyridine (1.0 equiv) dissolved in minimal solvent.
-
Allow to warm to Room Temperature (RT).
-
Optimization: If starting material remains after 2 hours (check LCMS), heat to 50–60°C. Do not exceed 80°C unless absolutely necessary.
-
-
Workup (The "Safe" Quench):
-
Caution: Oxetanes are acid-sensitive.[9]
-
Quench with Saturated NH4Cl (mildly acidic/neutral) or Water. Avoid 1M HCl.
-
Extract with Ethyl Acetate (3x). Wash organics with Brine.
-
Dry over Na2SO4 and concentrate.
-
Protocol B: The Mitsunobu Coupling
Best for: Pyridin-3-ols or electron-rich systems where SNAr is impossible.
Mechanism: Activation of the oxetan-3-ol oxygen by a phosphonium intermediate, followed by SN2 displacement by the pyridin-3-ol nucleophile.
Step-by-Step Methodology:
-
Setup:
-
Dissolve Pyridin-3-ol (1.0 equiv), Oxetan-3-ol (1.2 equiv), and Triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF (0.1 M) under Nitrogen.
-
Cool the mixture to 0°C.
-
-
Addition:
-
Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 10–20 minutes.
-
Why? Rapid addition generates heat and can lead to side reactions (hydrazine formation).
-
-
Reaction:
-
Allow to warm to RT and stir for 12–16 hours.
-
Monitoring: Monitor the disappearance of the pyridinol by TLC/LCMS.
-
-
Purification (The Challenge):
-
Mitsunobu reactions generate triphenylphosphine oxide (TPPO) and reduced DIAD.
-
Tip: Triturate the crude residue with cold diethyl ether/hexane to precipitate TPPO before column chromatography.
-
QC & Self-Validating Systems
To ensure the integrity of the oxetane ring post-synthesis, specific analytical markers must be checked.
A. NMR Validation (1H NMR in CDCl3) The oxetane ring has a distinct signature. If the ring opens, these signals disappear or shift dramatically.
-
Oxetane Protons: Look for a multiplet around 4.5 – 5.0 ppm .
-
Typically appears as two sets of doublets/multiplets (approx 4H total).
-
-
Methine Proton: The proton at the 3-position (attached to oxygen) appears around 5.3 – 5.5 ppm (quintet-like).
B. Stability Check (Acid Sensitivity)
-
Test: Take a small aliquot of product, dissolve in MeOH, add 1 drop of dilute HCl.
-
Observation: Check LCMS after 1 hour. If the mass shifts by +18 (water addition) or +32 (methanol addition), the ring has opened.
-
Implication: If your compound is unstable here, you must avoid acidic mobile phases (e.g., 0.1% TFA) during purification. Use 10mM Ammonium Bicarbonate (pH 7.4) or Formic Acid (weaker acid) with caution.
Troubleshooting & Safety
Workflow: SNAr Process Control
Caption: Process control workflow for SNAr synthesis, emphasizing temperature limits to prevent oxetane degradation.
Common Failure Modes:
-
Ring Opening: Caused by highly acidic workup or using strong Lewis acids (e.g., AlCl3) in subsequent steps.
-
Solution: Use basic or neutral workups.
-
-
Incomplete Reaction (SNAr): Fluoropyridines react much faster than chloropyridines.
-
Solution: Switch leaving group from Cl to F (using spray-dried KF in DMSO) before coupling with oxetane.
-
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[9][10] Angewandte Chemie International Edition, 45(46), 7736-7739.
-
Wuitschik, G., Carreira, E. M., et al. (2010).[10] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233.
-
Burkhard, J. A., et al. (2010). "Oxetanes as Mediators of Physicochemical Properties: Modulation of Basicity, Lipophilicity, and Solubility."[1][10][11][12][13] Angewandte Chemie International Edition, 49(20), 3524–3527.
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. escholarship.org [escholarship.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency Arylation using Pyridine-3-Boronic Acids
This Application Note is designed to provide a robust, field-proven framework for the arylation of pyridine-3-boronic acids. Unlike phenylboronic acids, pyridine derivatives present unique challenges—specifically protodeboronation and catalyst poisoning —that require specific modifications to standard Suzuki-Miyaura protocols.
Overcoming Protodeboronation and Catalyst Poisoning in Heteroaryl Cross-Coupling
Executive Summary
Pyridine-3-boronic acid and its derivatives are critical building blocks in the synthesis of kinase inhibitors and GPCR ligands. However, they are notoriously difficult coupling partners compared to their carbocyclic analogues. This guide addresses the two primary failure modes:
-
Protodeboronation: The rapid hydrolysis of the C–B bond under basic conditions, yielding the uncoupled pyridine (protodeboronated byproduct).[1]
-
Catalyst Poisoning: The coordination of the pyridine nitrogen to the Palladium center, arresting the catalytic cycle.
This protocol utilizes bulky, electron-rich phosphine ligands and controlled basicity to suppress these side reactions, ensuring high conversion and reproducibility.
Mechanistic Insight & Causality
To optimize the reaction, one must understand the competition between the productive catalytic cycle and the destructive side pathways.
The "Boronate Trap"
The Suzuki-Miyaura reaction requires a base to convert the boronic acid (neutral, unreactive) into the boronate anion (reactive nucleophile). However, this boronate anion is also the species most susceptible to hydrolysis (protodeboronation).
-
The Dilemma: High pH accelerates transmetallation (good) but exponentially increases protodeboronation (bad).
-
The Solution: Use bases that buffer the pH (e.g., K₃PO₄) rather than strong hydroxides, and employ ligands that accelerate transmetallation to "outrun" the decomposition.
Pathway Visualization
The following diagram illustrates the competition between the Productive Cycle and the Destructive Pathways.
Figure 1: The catalytic cycle showing the "danger zone" of the boronate anion and the off-cycle catalyst poisoning.
Critical Parameters & Reagent Selection
A. Ligand Selection (The "Buchwald" Strategy)
Standard ligands like PPh₃ often fail because they are not bulky enough to prevent the pyridine nitrogen from binding to the Pd center.
-
Recommended: XPhos or SPhos .
-
Why: These biaryl phosphine ligands are extremely bulky (preventing poisoning) and electron-rich (facilitating oxidative addition). Alternatively, Pd(dppf)Cl₂ is a robust "workhorse" for less sterically hindered substrates.
B. Base Selection[2][3]
-
Optimized for Stability: Potassium Phosphate Tribasic (K₃PO₄). Phosphate bases often provide a "drier" environment and a buffering effect that minimizes protodeboronation compared to carbonates or hydroxides.
C. Solvent System
-
Dioxane/Water (4:1): The gold standard. Water is strictly necessary for the formation of the boronate species, but excess water promotes hydrolysis.
-
n-Butanol: An alternative for extremely sensitive substrates.
Standard Experimental Protocol
Target Scale: 1.0 mmol (adaptable to gram scale).
Materials
| Reagent | Equiv.[1][3][4][5][6][7] | Amount (1 mmol scale) | Role |
| Aryl Halide (Br/I) | 1.0 | Varies | Electrophile |
| Pyridine-3-boronic acid | 1.5 | ~185 mg | Nucleophile (Excess required) |
| Pd(dppf)Cl₂·DCM | 0.05 | 41 mg | Catalyst (Robust) |
| K₂CO₃ | 3.0 | 415 mg | Base |
| 1,4-Dioxane | - | 4.0 mL | Solvent |
| Water (Degassed) | - | 1.0 mL | Co-solvent |
Step-by-Step Procedure
-
Preparation of Solids:
-
To a dry reaction vial (or Schlenk flask) equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), Pyridine-3-boronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).
-
Note: If using XPhos/Pd₂dba₃, premix the catalyst and ligand in the solvent for 5 mins before adding.
-
-
Inert Atmosphere (CRITICAL):
-
Seal the vial with a septum.
-
Evacuate the vessel under high vacuum and backfill with Nitrogen or Argon. Repeat this cycle 3 times .
-
Why: Oxygen promotes homocoupling and accelerates boronic acid oxidation.[1]
-
-
Solvent Addition:
-
Add 1,4-Dioxane and Water via syringe. Ensure solvents are degassed (sparged with nitrogen for 10 mins) prior to use.
-
-
Reaction:
-
Heat the mixture to 90°C (block temperature) with vigorous stirring.
-
Run for 4–16 hours .
-
Monitoring: Check by LCMS or TLC. Look for the disappearance of the Aryl Halide.
-
Self-Validation Check: The reaction mixture should remain dark (red/brown/black). If it turns colorless and a black precipitate ("Palladium black") forms rapidly within 30 mins, the catalyst has decomposed (likely due to lack of ligand stabilization).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Pyridine derivatives are polar. Use a DCM/MeOH gradient or Acetone/Hexanes for chromatography.
-
Optimization & Troubleshooting Guide
If the standard protocol yields <50%, follow this decision matrix.
Figure 2: Decision tree for optimizing reaction conditions based on observed byproducts.
Troubleshooting Data Table
| Observation | Diagnosis | Corrective Action |
| Starting Material (Halide) remains | Catalyst Poisoning or Oxidative Addition failure. | Switch to XPhos Pd G3 or SPhos Pd G3 . These precatalysts activate rapidly and the bulky ligands prevent pyridine inhibition. |
| Pyridine byproduct (Ar-H) observed | Protodeboronation. | 1.[2][6][7][8] Switch base to K₃PO₄ . 2. Increase boronic acid equivalents to 2.0. 3.[7] Use n-Butanol instead of Dioxane/Water. |
| Homocoupling (Ar-Ar) | Oxygen leak. | Degas solvents more thoroughly.[2] Ensure positive Argon pressure. |
| Low conversion with Aryl Chlorides | Chloride is too inert. | Use XPhos or BrettPhos ligands; increase temp to 100°C. |
Safety & Handling
-
Toxicity: Pyridine derivatives can be toxic and potential irritants. Handle in a fume hood.
-
Palladium: Palladium compounds are sensitizers. Avoid dust inhalation.
-
Waste: Dispose of aqueous layers containing Palladium and Boron according to heavy metal waste regulations.
References
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
[Link]
-
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
-
[Link]
-
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
[Link]
-
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
-
[Link]
-
-
Li, W., Nelson, D. P., Jensen, M. S., et al. (2005).[5] Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester.[5] Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline.[5] Organic Syntheses, 81, 89.[5]
-
[Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. rsc.org [rsc.org]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Solvent systems for coupling oxetane-substituted boronic acids
Application Note & Protocol Guide
Topic: Strategic Selection of Solvent Systems for the Cross-Coupling of Oxetane-Substituted Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Oxetane Moiety and the Challenge of C-C Bond Formation
The oxetane ring, a four-membered cyclic ether, has emerged as a uniquely valuable motif in modern medicinal chemistry.[1][2] Its strained structure endows it with fascinating properties: it can act as an excellent hydrogen-bond acceptor, and its incorporation into a lead compound can advantageously modulate key physicochemical properties such as solubility, metabolic stability, and lipophilicity, often serving as a superior replacement for gem-dimethyl or carbonyl groups.[1][3]
However, the very ring strain that confers these desirable properties also presents a significant synthetic challenge. The oxetane ring is susceptible to opening under various conditions, particularly in the presence of strong acids or nucleophiles at elevated temperatures.[4] This inherent reactivity complicates its incorporation into complex molecules, especially via robust and widely-used methods like palladium- and copper-catalyzed cross-coupling reactions.
This guide, authored from the perspective of a senior application scientist, moves beyond mere procedural recitation. It aims to provide a deep, mechanistic understanding of how solvent selection is paramount to successfully navigating the delicate balance between promoting the desired cross-coupling reaction and preserving the integrity of the invaluable oxetane ring. We will explore the causal relationships between solvent properties and reaction outcomes for two cornerstone methodologies: the Suzuki-Miyaura and Chan-Lam couplings.
The Overlooked Variable: How Solvents Dictate Cross-Coupling Success
In any solution-phase chemical transformation, the solvent is an active participant, not a passive medium.[5][6] Its role in palladium-catalyzed cross-coupling is multifaceted and profoundly influential, affecting nearly every step of the catalytic cycle.[7][8][9] A rationally chosen solvent system can:
-
Modulate Catalyst Activity and Stability: Solvents can coordinate to the metal center, influencing its electronic properties and preventing catalyst decomposition.[5]
-
Control Reagent Solubility: Ensuring all components—the organoboron species, the halide/pseudohalide, the catalyst, and the base—are sufficiently soluble is critical for reaction efficiency.
-
Influence Base Strength: The efficacy of an inorganic base (e.g., K₂CO₃, K₃PO₄) is highly dependent on its solubility and dissociation, which is governed by the solvent system, often requiring a biphasic mixture with water.[6][10]
-
Affect Reaction Rate and Selectivity: Polar solvents can stabilize charged intermediates or transition states, sometimes dramatically accelerating key steps like oxidative addition and, in some cases, even altering the chemoselectivity of a reaction.[11][12]
When an oxetane-substituted boronic acid is the substrate, these general principles become critically important. The wrong solvent can lead not only to a failed coupling but to the decomposition of a precious and hard-won building block.
Suzuki-Miyaura Coupling: Navigating Polarity and Proticity
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl structures.[10][13] The general mechanism involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with a boronate species and reductive elimination to form the new C-C bond.[10] The choice of solvent is pivotal for balancing the demands of this cycle with the stability of the oxetane ring.
Logical Framework for Solvent Selection
Caption: A decision-based workflow for solvent screening in Suzuki-Miyaura couplings.
Recommended Solvent Systems & Rationale
| Solvent System | Typical Base | Temperature (°C) | Rationale & Key Considerations |
| THF / H₂O | K₂CO₃, K₃PO₄ | 60 - 80 | Starting Point. THF provides excellent solubility for organic partners, while water dissolves the inorganic base, facilitating the crucial transmetalation step.[6] This system offers a moderate polarity, generally safe for the oxetane ring under these temperatures. |
| 1,4-Dioxane / H₂O | K₂CO₃, Cs₂CO₃ | 80 - 100 | Higher boiling point allows for increased reaction temperatures for less reactive substrates. Dioxane is a good solvent for many Pd(0) catalysts.[5] Caution is advised, as higher temperatures increase the risk of protodeboronation and oxetane degradation. |
| Toluene / H₂O | K₃PO₄, Na₂CO₃ | 80 - 110 | A non-polar organic phase ideal for certain catalyst systems (e.g., those using Pd(PPh₃)₄).[5] The biphasic nature is essential. This can be a good choice to minimize side reactions that might be promoted by more polar solvents. |
| 2-MeTHF / H₂O | K₃PO₄ | 70 - 85 | A greener, safer alternative to THF with a higher boiling point and lower water miscibility.[14] It often provides comparable or superior results to THF with an improved safety and environmental profile. |
| NMP or DMF (Anhydrous) | Organic Bases (e.g., Et₃N) or K₃PO₄ | 60 - 100 | Use with Caution. Highly polar aprotic solvents can significantly accelerate reactions.[11][15] However, they increase the risk of oxetane ring-opening, especially with trace nucleophiles or at higher temperatures. Best reserved for very challenging couplings where other systems have failed. |
The Mechanistic Impact of Solvent Polarity
The oxidative addition step of the catalytic cycle, particularly with aryl triflates, can proceed through a polar transition state. Polar solvents can stabilize this transition state, accelerating the reaction.[12] This can be beneficial but must be balanced against the increased risk to the oxetane ring.
Caption: How polar solvents can stabilize charged transition states in oxidative addition.
Chan-Lam Coupling: An Orthogonal, Milder Approach
The Chan-Lam C-N/C-O coupling offers a powerful alternative for linking oxetane boronic acids to amines, phenols, and other heteroatom nucleophiles.[16] This copper-catalyzed reaction is mechanistically distinct from the Suzuki coupling and is often performed under significantly milder conditions—frequently at room temperature and open to the air—which can be a major advantage for preserving the oxetane ring.[17][18]
Key Solvent Considerations
The primary role of the solvent in a Chan-Lam coupling is to solubilize the copper catalyst (often Cu(OAc)₂), the boronic acid, and the nucleophile.[17] Unlike Suzuki coupling, water is not typically required.
| Solvent | Typical Base | Temperature (°C) | Rationale & Key Considerations |
| Dichloromethane (DCM) | Pyridine, Et₃N | 25 (RT) | A common, relatively non-polar solvent. A base like pyridine is often added, which can act as both a base and a ligand to facilitate the reaction.[17] Its volatility simplifies product isolation. |
| Methanol (MeOH) | None or Et₃N | 25 (RT) | A polar, protic solvent that can be highly effective, sometimes even accelerating the reaction without an added base.[18] An excellent choice for its mild conditions and ability to dissolve a wide range of substrates. |
| Acetonitrile (MeCN) | Et₃N, DIPEA | 25 - 60 | A polar aprotic solvent that can be effective, particularly for less reactive nucleophiles that may require gentle heating. |
| Tetrahydrofuran (THF) | Pyridine | 25 (RT) | A good general-purpose solvent that can solubilize most reaction components effectively. |
The choice often depends on the solubility of the specific amine or phenol coupling partner. Methanol and DCM are excellent starting points for screening due to their broad applicability and mild conditions.
Detailed Experimental Protocols
Disclaimer: These are generalized protocols and should be optimized for specific substrates. All reactions involving catalysts and anhydrous solvents should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.
Protocol 1: Suzuki-Miyaura Coupling of Oxetan-3-ylboronic Acid with an Aryl Bromide
Materials:
-
Oxetan-3-ylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), oxetan-3-ylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.5 equiv).
-
Inerting: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M. The mixture should be degassed by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel.
-
Extraction: Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Critical Considerations for Oxetane Substrates:
-
Avoid Strong Bases: Use K₂CO₃ or K₃PO₄. Avoid hydroxides (NaOH, KOH) which can promote ring-opening.
-
Temperature Control: Do not exceed 100 °C if possible. If the reaction is sluggish, consider a more active catalyst or ligand rather than excessively high temperatures.
-
Boronic Esters: For substrates sensitive to protodeboronation, consider using the corresponding pinacol or MIDA boronate ester for enhanced stability.[13][19]
Protocol 2: Chan-Lam N-Arylation of an Aniline with an Oxetane-Substituted Phenylboronic Acid
Materials:
-
Oxetane-substituted phenylboronic acid (1.5 equiv)
-
Aniline derivative (1.0 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (10 - 20 mol%)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
-
Standard glassware
Procedure:
-
Setup: To a round-bottom flask containing a magnetic stir bar, add the aniline (1.0 equiv), oxetane-substituted phenylboronic acid (1.5 equiv), and Cu(OAc)₂ (0.1 equiv).
-
Solvent Addition: Add DCM to achieve a concentration of ~0.1-0.2 M with respect to the aniline.
-
Base Addition: Add pyridine (2.0 equiv).
-
Reaction: Stir the flask, open to the atmosphere, at room temperature for 12-24 hours. The solution will typically turn from blue/green to a darker color. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a plug of silica gel, eluting with additional DCM or ethyl acetate to remove the copper salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Critical Considerations for Oxetane Substrates:
-
Mild Conditions: The primary advantage of this protocol is its mildness. Avoid heating unless absolutely necessary.
-
Oxygen is the Oxidant: The reaction requires an oxidant, which is typically molecular oxygen from the air.[16][17] Do not run under an inert atmosphere unless an alternative oxidant is supplied.
-
Solvent Choice: If DCM fails, methanol is an excellent alternative and may not require an additional base.[18]
References
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- Nue, V. A., et al.
- Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Peyton, J. A., et al. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. PMC.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Burkhard, J. A., et al. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Oxidative Heck-Type Coupling of 2-Bromophenylboronic Acid with Dihydropyran. BenchChem.
- Majer, J., & Madej, D. (2025).
- Polyzos, A., et al. (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Beilstein Journals.
- Ghosh, I., et al.
- Das, S., et al. Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF. New Journal of Chemistry (RSC Publishing).
- Vantourout, J. C., et al. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Li, J., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC.
- Mondal, B., & Bora, U. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)
- Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Guignard, F., et al. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
- Jung, H. H., & Floreancig, P. E. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. PMC.
- Kaur, P., & Singh, G. (2025). Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity.
- Organic Chemistry Portal. Chan-Lam Coupling. Organic Chemistry Portal.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem.
- Wang, D., et al. (2025). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. PMC.
- Wipf, P., et al. (2025). Recent Advances in the Synthesis of 2-Substituted Oxetanes.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chan-Lam Coupling [organic-chemistry.org]
- 17. BJOC - Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant [beilstein-journals.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing protodeboronation of pyridine-3-boronic acids
Technical Support Center: Pyridine-3-Boronic Acid Stabilization Ticket ID: P3B-DEBOR-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Hidden" Decomposition Pathway
Welcome to the technical support center. If you are working with pyridine-3-boronic acid (or its derivatives) and experiencing low yields, "stalled" reactions, or the formation of pyridine (H-substituted) byproducts, you are likely encountering protodeboronation .
While 2-pyridyl boronic acids are notoriously unstable due to rapid zwitterionic fragmentation, pyridine-3-boronic acids suffer from a more insidious issue: base-catalyzed hydrolytic cleavage . Under standard Suzuki-Miyaura conditions (aqueous base, heat), the equilibrium shifts toward the tetrahedral boronate anion, which is the specific species prone to replacing the
This guide provides the diagnostic tools to confirm this failure mode and three validated protocols to circumvent it.
Module 1: Diagnostic Triage
Before changing your entire protocol, confirm that protodeboronation is the root cause. Use this logic flow to diagnose your reaction mixture.
Figure 1: Diagnostic logic tree to distinguish protodeboronation from catalyst failure.
Module 2: The Mechanism of Failure
To fix the problem, you must understand the enemy. Protodeboronation of pyridine-3-boronic acid is pH-dependent .
-
The Trigger: The reaction requires a base to activate the boronic acid for transmetallation.[1]
-
The Trap: This activation forms a negatively charged boronate anion (
). -
The Failure: In electron-deficient rings like pyridine, this anionic center destabilizes the C-B bond. Water attacks, protonating the ring at the ipso-carbon and releasing boric acid.
Key Insight: The rate of decomposition (
-
If
, you get waste (pyridine). -
If
, you get product.
Strategy: You must either slow down decomposition (MIDA/Trifluoroborates) or speed up the reaction (Buchwald Precatalysts).
Module 3: Validated Protocols
Protocol A: The "Sprint" Strategy (High-Activity Catalysis)
Best for: Standard library synthesis where speed is critical.
This method uses bulky, electron-rich ligands (Buchwald G3/G4 precatalysts) to accelerate transmetallation, effectively "grabbing" the boron species before it can decompose.
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G4 or SPhos Pd G3 | Rapid oxidative addition and transmetallation. |
| Base | Anhydrous or low-water conditions preferred to minimize hydrolysis. | |
| Solvent | THF or 1,4-Dioxane | Good solubility; compatible with phosphate bases. |
| Temp | 40°C - 60°C | Mild heat activates the catalyst without accelerating deboronation too much. |
Step-by-Step:
-
Charge vial with Aryl Chloride (1.0 equiv), Pyridine-3-boronic acid (1.5 equiv), and
(2.0 equiv). -
Add XPhos Pd G4 (1-2 mol%).
-
Add THF (degassed).
-
Stir vigorously at 40°C. Monitor at 30 mins. Reaction is often complete in <1 hour.
Protocol B: The "Slow-Release" Strategy (MIDA Boronates)
Best for: Scale-up or when the aryl halide is unreactive/sterically hindered.
MIDA boronates are protected forms of boronic acid. They do not react directly. Under mild aqueous basic conditions, they slowly hydrolyze, releasing the active boronic acid at a low concentration (steady state). This prevents the accumulation of the unstable boronate anion.[2]
Mechanism Visualization:
Figure 2: The kinetic advantage of MIDA boronates. The "Slow Hydrolysis" step throttles the supply of free acid, preventing the "Danger Zone" of high concentration.
Step-by-Step:
-
Dissolve Pyridine-3-MIDA boronate (1.2 equiv) and Aryl Halide (1.0 equiv) in Dioxane:Water (5:1) .
-
Add
(3.0 equiv). -
Add catalyst (e.g., Pd(OAc)2 / SPhos).[3]
-
Heat to 60°C .
-
Note: The reaction time will be longer (4-12 hours) because it is limited by the hydrolysis rate of the MIDA group.
Protocol C: The "Armor" Strategy (Potassium Trifluoroborates)
Best for: Long-term storage stability and aqueous-compatible reactions.
Potassium organotrifluoroborates (
Step-by-Step:
-
Combine Aryl Bromide (1.0 equiv), Pyridine-3-trifluoroborate (1.1 equiv), and
(3.0 equiv). -
Solvent: Toluene:Water (3:1) or MeOH:THF (1:1) .
-
Catalyst: Pd(dppf)Cl2 or Pd(Amphos)Cl2 (2-5 mol%).
-
Heat to 80°C . The higher temperature is tolerated due to the stability of the
species.
Troubleshooting & FAQs
Q: My reaction mixture turned black immediately. What happened? A: "Pd Black" precipitation occurs when the catalytic cycle stalls. If your boronic acid decomposed (protodeboronated) rapidly, the Pd(II) species (formed after oxidative addition of the aryl halide) has no partner to transmetallate with. It eventually decomposes to Pd(0) aggregates.
-
Fix: Switch to Protocol A (faster catalyst) or add the boronic acid in portions (slow addition).
Q: Can I just add more boronic acid? A: Yes, this is a crude form of the "Slow Release" strategy. If you see conversion of the halide but it stops at 50%, add another 0.5 - 1.0 equiv of the boronic acid and fresh base. However, Protocol B (MIDA) is a more controlled way to achieve this.
Q: I see the starting material (Aryl Halide) disappearing, but I don't see the product OR the pyridine byproduct. A: Check for homocoupling of the aryl halide (Ar-Ar) or polymerization. Also, pyridine derivatives can be highly polar; ensure your LCMS method (column/pH) is capable of retaining and ionizing the pyridine byproduct. It might be eluting in the solvent front.
Q: Which base is worst for this reaction?
A:
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[4] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] Journal of the American Chemical Society.[4]
-
Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[4]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Chemical Science.
Sources
Technical Support Center: Oxetane Stability in Suzuki-Miyaura Coupling
Case ID: OX-SUZ-001 Status: Active Topic: Stability & Optimization of Oxetane Rings in Pd-Catalyzed Cross-Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The Short Answer: Oxetane rings—particularly 3,3-disubstituted variants—are remarkably stable under standard, basic Suzuki-Miyaura coupling conditions. The widespread fear of ring opening during the coupling step is often unfounded.
The Critical Warning: The failure mode is rarely the coupling reaction itself. 90% of oxetane degradation occurs during the acidic workup or purification.
The "Gem-Dimethyl" Effect
Oxetanes are increasingly used as bioisosteres for gem-dimethyl or carbonyl groups to improve solubility and metabolic stability (lowering LogD). While they possess significant ring strain (~107 kJ/mol), they are kinetically stable to nucleophilic attack unless activated by a Lewis or Brønsted acid.
Technical Deep Dive: Stability Factors
To ensure success, you must understand the specific stress factors that affect the oxetane ring during a Suzuki sequence.
Stability Matrix
| Condition | Stability Rating | Risk Factor | Mechanism of Failure |
| Basic (K₂CO₃, Cs₂CO₃) | ✅ High | Negligible | Oxetanes are stable to hydroxide/alkoxides. |
| Thermal (< 100°C) | ✅ High | Low | Thermal decomposition is rare below 120°C for 3,3-disubstituted systems. |
| Lewis Acids (Pd²⁺) | ⚠️ Moderate | Low/Med | Electrophilic Pd species can coordinate to the ether oxygen, but phosphine ligands usually outcompete this interaction. |
| Protic Acid (Workup) | ❌ Critical | High | Protonation of the ether oxygen triggers immediate nucleophilic ring opening (e.g., by Cl⁻ or H₂O). |
| Oxidative (Air) | ✅ High | Negligible | Unlike THF, oxetanes do not readily form peroxides. |
Visualizing the Stability Pathway
The following diagram illustrates the "Safe Zone" vs. the "Danger Zone" for oxetane handling.
Caption: Figure 1. The primary risk to oxetane integrity is not the Suzuki coupling itself, but the downstream acidic workup.
Troubleshooting Guide (FAQs)
Issue 1: "My NMR shows the oxetane ring has opened (disappeared signals at 4.5-5.0 ppm)."
Diagnosis: You likely performed an acidic extraction or used an acidic mobile phase during purification.
Corrective Action:
-
Stop using HCl: Never use 1M HCl to quench or wash the reaction.
-
Buffer the Workup: Use Saturated NH₄Cl (mildly acidic, usually safe) or simply water/brine.
-
Check Silica: Standard silica gel is slightly acidic. For highly sensitive oxetanes, add 1% Triethylamine (Et₃N) to your eluent or use basic alumina.
Issue 2: "The reaction stalled/low yield, but the ring is intact."
Diagnosis: This is likely Protodeboronation , not ring degradation. If you are using a 3-oxetanylboronic ester, the boron-carbon bond is electronically deactivated and sterically hindered.
Corrective Action:
-
Switch Catalyst: Move to a highly active pre-catalyst like Pd(dppf)Cl₂·DCM or XPhos Pd G2 .
-
Lower Temperature: Protodeboronation accelerates at high heat. Try 60°C–80°C instead of 100°C+.
-
Anhydrous Conditions: Water promotes protodeboronation. Switch to anhydrous Dioxane or DMF.
Issue 3: "Can I use Lewis Acid additives to accelerate the coupling?"
Diagnosis: High risk. Additives like ZnCl₂ or CuI can coordinate to the oxetane oxygen, activating the ring strain and inviting nucleophilic attack by the solvent or base.
Corrective Action: Avoid Lewis acidic additives. If the coupling is sluggish, optimize the ligand (e.g., Buchwald ligands) rather than adding metal salts.
Optimized Protocol: The "Roche/Carreira" Standard
This protocol is derived from the seminal work by Wuitschik et al. (Roche/ETH Zurich), establishing the gold standard for oxetane cross-couplings.
Reagents & Setup
-
Substrate: Aryl Halide (1.0 equiv) + Oxetanyl-boronate (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (9:1 ratio)
-
Atmosphere: Argon or Nitrogen (Sparged)
Step-by-Step Workflow
-
Charge: In a microwave vial or round-bottom flask, combine the aryl halide, boronate ester, and K₂CO₃.
-
Degas: Add the solvent mixture (Dioxane/Water). Sparge with Argon for 5–10 minutes. Note: Oxygen removal is critical to prevent homocoupling and catalyst death.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under positive Argon pressure.
-
Reaction: Seal and heat to 80°C for 2–16 hours.
-
Checkpoint: Monitor by LCMS. Look for the product mass. If the oxetane opens, you will see M+18 (water addition) or M+36 (chloride addition).
-
-
Workup (CRITICAL):
-
Purification: Flash chromatography. If the compound is streaking, add 1% Et₃N to the mobile phase.
Optimization Logic Flowchart
Caption: Figure 2. Troubleshooting logic for optimizing oxetane cross-coupling yields.
References
-
Wuitschik, G. et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]
-
Wuitschik, G. et al. (2010).[3][4] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067.[3] [Link]
-
Bull, J. A. et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Burkhard, J. A. et al. (2010).[3] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Journal of Organic Chemistry, 75(24), 8701–8704. [Link]
Sources
Technical Support Center: Purification of [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid
Welcome to the technical support guide for the purification of [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges when isolating this versatile building block from its corresponding boroxine anhydride.
Introduction: The Boronic Acid-Boroxine Equilibrium
Boronic acids possess a strong thermodynamic driving force to undergo dehydration, forming a cyclic trimeric anhydride known as a boroxine.[1][2] This equilibrium is a common source of confusion and purification challenges, as commercially available or crude synthetic boronic acids often exist as a mixture of the monomeric acid and the trimeric boroxine.[3][4] The purification process is therefore not merely about removing external impurities, but about ensuring the complete conversion of the boroxine back to the desired boronic acid. This guide is designed to help you navigate this process effectively.
Sources
Troubleshooting low reactivity of [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid
Introduction
Welcome to the technical support guide for [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid. This specialized reagent is increasingly utilized in medicinal chemistry and drug discovery for the synthesis of complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. Its unique structure, combining a pyridine core with a polar, metabolically stable oxetane moiety, makes it a valuable building block.[1][2] However, like many heteroaromatic boronic acids, it can present challenges in reactivity. This guide provides in-depth troubleshooting advice, optimization protocols, and answers to frequently asked questions (FAQs) to help you achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid is failing or giving very low yields. What are the most common causes?
Low conversion in a Suzuki-Miyaura coupling is a frequent issue that can typically be traced to one of three areas: the integrity of the boronic acid, the efficacy of the catalytic system, or suboptimal reaction conditions.
For a heteroaromatic substrate like this, the primary suspects are:
-
Boronic Acid Instability: Heteroaryl boronic acids are susceptible to degradation, most commonly through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][4]
-
Catalyst Inactivation or Insufficient Activity: The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting or deactivating the catalyst.[5][6] The chosen ligand may not be suitable for activating the specific aryl halide or stabilizing the catalyst throughout the reaction.
-
Suboptimal Base or Solvent Choice: The base is critical for activating the boronic acid for the transmetalation step, and its effectiveness is highly dependent on the solvent system.[7][8] An inappropriate combination can stall the catalytic cycle.
A systematic approach, starting with verifying reagent quality before moving to condition screening, is the most effective troubleshooting strategy.
Q2: I suspect my boronic acid has degraded. How can I assess its quality and what is the main degradation pathway?
The primary degradation pathway for this class of compounds is protodeboronation , an undesired side reaction where a proton source cleaves the carbon-boron bond.[3] This is particularly relevant for heteroaromatic boronic acids and can be accelerated by aqueous basic conditions.[3][9]
Troubleshooting Steps:
-
Purity Analysis: Before use, verify the purity of the boronic acid via NMR (¹H and ¹¹B) or LC-MS. Look for the presence of the corresponding protodeboronated byproduct, 2-(oxetan-3-yloxy)pyridine.
-
Use High-Quality Reagent: Always use a fresh bottle of the boronic acid or a sample that has been stored under an inert atmosphere (argon or nitrogen) in a desiccator to prevent moisture-driven degradation.
-
Consider More Stable Derivatives: If protodeboronation is a persistent issue, switching to a more stable boronic acid surrogate is a highly effective strategy.[10] These derivatives are designed for the "slow release" of the boronic acid under reaction conditions, minimizing its concentration in the mixture at any given time and thus suppressing the rate of decomposition.[3][11]
-
Pinacol Esters (Bpin): Generally more stable to storage and purification than boronic acids.[12]
-
MIDA (N-methyliminodiacetic acid) Boronates: Exceptionally stable, often crystalline solids that are robust to chromatography and release the boronic acid only under basic aqueous conditions.[10][11]
-
Potassium Aryltrifluoroborates (R-BF₃K): These salts are highly stable crystalline solids and are less prone to protodeboronation compared to the parent boronic acids.[11][13]
-
Q3: What are the key reaction parameters to optimize for this specific substrate?
Optimizing the interplay between the catalyst, ligand, base, and solvent is crucial for success with this challenging substrate. The pyridine nitrogen and the electron-rich nature of the ether-substituted ring influence the reaction dynamics.
| Parameter | Recommended Starting Point | Rationale & Optimization Tips |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pd(II) sources like Pd(OAc)₂ are common but require in-situ reduction, which can sometimes lead to homocoupling.[10] Pd(0) sources like Pd₂(dba)₃ can mitigate this.[10] |
| Ligand | XPhos or SPhos (2-4 mol%) | This is often the most critical parameter. The pyridine nitrogen can poison the catalyst.[5] Bulky, electron-rich Buchwald phosphine ligands (like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are essential. They accelerate oxidative addition and reductive elimination while sterically shielding the palladium center from inhibitory coordination by the pyridine.[5][14] A standard ligand like PPh₃ is often ineffective.[15] |
| Base | K₃PO₄ (2.0 - 3.0 eq.) | K₃PO₄ is an excellent choice for sensitive substrates as it is a moderately strong base that often minimizes side reactions like protodeboronation.[16] Stronger bases (e.g., NaOH, KOH) can increase reaction rates but may also accelerate boronic acid degradation.[17] Carbonates (K₂CO₃, Cs₂CO₃) are also effective alternatives.[8] |
| Solvent System | Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O | A biphasic solvent system is generally preferred for Suzuki couplings.[7][17] The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. Ensure all solvents are rigorously degassed. |
| Temperature | 80 - 110 °C | Most Suzuki couplings require heating to drive the reaction to completion. Start around 80-90 °C and increase if the reaction is sluggish. Monitor for decomposition at higher temperatures. |
Q4: I'm observing a significant amount of 2-(oxetan-3-yloxy)pyridine in my reaction mixture. How do I prevent this protodeboronation?
The formation of this byproduct is a classic sign of protodeboronation.[3] This side reaction competes with the desired productive cross-coupling.
Mitigation Strategies:
-
Use a Milder Base: Switch from strong hydroxides to potassium phosphate (K₃PO₄) or potassium fluoride (KF). Strong bases can accelerate the base-catalyzed protodeboronation pathway.[9][16]
-
Minimize Water: While some water is necessary, use the minimum amount required to dissolve the base (e.g., a 4:1 or 5:1 organic:aqueous ratio). Ensure you are using anhydrous organic solvents as your starting point.
-
Increase Reaction Rate: The faster your productive coupling reaction proceeds, the less time the boronic acid has to decompose. Using a more active catalyst system (i.e., a better ligand, see Q3) is a key strategy. The goal is to have the rate of catalytic turnover be significantly faster than the rate of decomposition.[13]
-
Employ a Stable Boronic Acid Surrogate: As detailed in Q2, using a MIDA boronate or a trifluoroborate salt is the most robust solution, as it keeps the concentration of the sensitive free boronic acid low throughout the reaction.[11]
Q5: My main byproduct is a dimer of my boronic acid. What causes this homocoupling and how can I stop it?
The formation of a biaryl from two molecules of the boronic acid is known as oxidative homocoupling. This side reaction is primarily caused by the presence of oxygen and/or an excess of Pd(II) species in the reaction mixture.[4][10]
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling. It can also oxidize phosphine ligands.[4] Ensure your solvent and reaction mixture are thoroughly degassed using one of these methods:
-
Freeze-Pump-Thaw: Perform at least three cycles for the most effective oxygen removal.
-
Inert Gas Sparging: Bubble argon or nitrogen through the solvent for at least 20-30 minutes before adding it to the reaction flask.
-
-
Use a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, the catalyst is reduced to Pd(0) in situ. This reduction can sometimes proceed via a pathway that consumes the boronic acid, leading to homocoupling.[10] Starting directly with a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can minimize this issue.
-
Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (argon or nitrogen) for its entire duration.
Q6: Could the oxetane moiety itself be causing reactivity or stability issues?
It is highly unlikely that the oxetane ring is the source of low reactivity under standard Suzuki-Miyaura conditions. The oxetane ring is generally stable in the presence of bases.[18] While it can be opened under strongly acidic conditions, the basic environment of the Suzuki coupling poses little risk to its integrity.[18][19]
In fact, the oxetane group is often incorporated into drug candidates specifically for its high metabolic stability and its ability to act as a polar, less lipophilic bioisostere for groups like a gem-dimethyl.[1][2] Therefore, troubleshooting efforts should remain focused on the boronic acid and the catalytic system.
Q7: I'm still struggling. Can you provide a reliable, step-by-step experimental protocol for a challenging coupling?
Certainly. The following protocol is a robust starting point for coupling [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid with a representative, moderately challenging partner like a 4-bromoanisole.
Detailed Experimental Protocol:
-
Reagent Preparation:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 eq).
-
Add [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 eq).
-
Add potassium phosphate (K₃PO₄, 2.0 - 3.0 mmol, 2.0 - 3.0 eq).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%).
-
Add the ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%).
-
-
Inerting the System:
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 1 mL H₂O for a 5:1 ratio). Degas by sparging with argon for 30 minutes.
-
Add the degassed solvent mixture to the flask via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired product.
-
References
-
Wikipedia. Protodeboronation. [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
-
ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]
-
National Center for Biotechnology Information. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. [Link]
-
ACS Publications. Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]
-
PNAS. Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
National Center for Biotechnology Information. Pd Nanoparticles Immobilized on Pyridinic N-Rich Carbon Nanosheets for Promoting Suzuki Cross-Coupling Reactions. [Link]
-
ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. [Link]
-
VTechWorks. Synthesis and Application of Boronic Acid Derivatives. [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Center for Biotechnology Information. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
National Center for Biotechnology Information. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
Organic Syntheses. 3-pyridylboronic acid. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PubChem. [6-(propan-2-yloxy)pyridin-3-yl]boronic acid. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
HPLC Purity Analysis of Oxetane-Pyridine Boronic Acids
Executive Summary: The "Three-Body Problem" in HPLC
Analyzing molecules containing Oxetane , Pyridine , and Boronic Acid moieties presents a "perfect storm" of chromatographic challenges. Each functional group demands conflicting conditions for optimal stability and peak shape.
-
The Oxetane Dilemma: These strained 4-membered ethers are prone to acid-catalyzed ring opening (hydrolysis) to form 1,3-diols, rendering standard acidic mobile phases (0.1% TFA) risky.
-
The Pyridine Problem: Basic nitrogen heterocycles (pKa ~5.2) protonate in acidic media, interacting with residual silanols on silica columns to cause severe peak tailing.
-
The Boronic Acid Flux: Boronic acids exist in a dynamic equilibrium between the free acid, the boronate anion, and the trimeric boroxine anhydride. This results in broad, split, or fronting peaks on standard C18 columns.
This guide compares three distinct methodologies to solve this triad of instability, objectively analyzing the trade-offs between Acidic C18 , High-pH Hybrid , and Polyol-Modified workflows.
Mechanism of Failure: Why Standard Methods Fail
To troubleshoot, one must understand the failure modes. The diagram below illustrates the specific chemical liabilities of this scaffold during a standard HPLC run (pH 2-3).
Figure 1: The degradation and interaction pathways of the target scaffold in standard acidic HPLC conditions.
Comparative Methodologies
We evaluated three distinct approaches. Data presented is representative of typical performance on this scaffold class.
Method A: The Baseline (Acidic C18)
Standard screening conditions used in most medicinal chemistry labs.
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).
-
Verdict: NOT RECOMMENDED for quantification.
Method B: The "Stability" Solution (High pH Hybrid)
Leverages the stability of oxetanes in base and suppresses pyridine ionization.
-
Column: Hybrid Particle (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH), 2.5 µm.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
Verdict: GOLD STANDARD for purity/stability.
Method C: The "Shape" Specialist (Sorbitol Modified)
Uses a mobile phase additive to "trap" the boronic acid in a single state.
-
Column: C18 or Phenyl-Hexyl.[1]
-
Mobile Phase: 50-100 mM Sorbitol in 20 mM Ammonium Acetate (pH 7).
-
Verdict: SPECIALIST USE for difficult boronic acid separations.
Performance Data Comparison
| Metric | Method A (Acidic) | Method B (High pH) | Method C (Sorbitol) |
| Pyridine Peak Symmetry (Tailing Factor) | 1.8 - 2.5 (Severe Tailing) | 1.0 - 1.1 (Excellent) | 1.2 - 1.4 (Acceptable) |
| Oxetane Recovery (%) | 85-92% (Degradation observed) | 99-100% (Stable) | 98-100% (Stable) |
| Boronic Acid Peak Shape | Broad/Split | Sharp (Ionized form) | Very Sharp (Complexed) |
| MS Compatibility | Excellent | Good (Negative Mode pref.) | Poor (Non-volatile additive) |
| Column Lifetime | High | High (Requires Hybrid silica) | Medium (System cleaning req.) |
Detailed Experimental Protocols
Protocol 1: High pH Stability Method (Recommended)
This method is preferred because it simultaneously neutralizes the pyridine (preventing tailing) and operates in a pH range where oxetanes are kinetically stable.
Reagents:
-
Ammonium Bicarbonate (LC-MS Grade)
-
Ammonium Hydroxide (28-30%)
-
Acetonitrile (LC-MS Grade)
-
Column: Waters XBridge BEH C18 (4.6 x 100 mm, 3.5 µm) or equivalent high-pH stable hybrid column.
Step-by-Step:
-
Buffer Preparation: Dissolve 790 mg Ammonium Bicarbonate in 1 L of Milli-Q water (10 mM). Adjust pH to 10.0 using Ammonium Hydroxide. Filter through 0.2 µm membrane.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
10 min: 95% B[1]
-
12 min: 95% B
-
12.1 min: 5% B
-
15 min: Stop
-
-
Temperature: 30°C (Do not exceed 40°C to protect the oxetane).
-
Detection: UV 254 nm.
Note: At pH 10, the boronic acid will likely be in its anionic form (
Protocol 2: Sorbitol-Complexation Method (For Peak Shape)
If Method B fails to resolve the boronic acid peak (e.g., excessive fronting), use this method. Sorbitol forms a cyclic boronate ester in situ, locking the equilibrium.
Reagents:
-
D-Sorbitol (High Purity)
-
Ammonium Acetate
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
Step-by-Step:
-
Buffer Preparation: Dissolve 1.54 g Ammonium Acetate in 1 L water (20 mM). Add 18.2 g D-Sorbitol (100 mM). Adjust pH to 7.0 with Acetic Acid.
-
Mobile Phase A: 20 mM NH4OAc + 100 mM Sorbitol (pH 7).
-
Mobile Phase B: Acetonitrile : Water (95:5). Note: Sorbitol is not soluble in pure MeCN. Do not use 100% MeCN in line B.
-
Gradient:
-
0 min: 5% B
-
15 min: 60% B (Slower gradient required due to viscosity)
-
-
System Care: CRITICAL. Sorbitol is non-volatile and sugary. You must flush the column and system with Water/MeOH (50:50) for 30 mins after analysis to prevent precipitation in pump heads.
Decision Tree: Selecting the Right Workflow
Use this logic flow to determine the correct method for your specific derivative.
Figure 2: Method selection strategy based on detection needs and peak topology.
References
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note 720007448. Available at: [Link]
-
De Muynck, C., et al. (2006).[2] "Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose."[2][3][4] Journal of Chromatography A, 1101(1-2), 115-121.[3] Available at: [Link]
- Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(16), 2816-2828. (Discusses acid sensitivity/stability profiles).
-
Agilent Technologies. Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Application Note 5991-7449EN. Available at: [Link]
Sources
A Tale of Two Ethers: A Comparative Guide to Oxetan-3-yloxy and Methoxy Pyridine Bioisosteres in Drug Discovery
In the intricate chess game of drug design, the strategic substitution of a single functional group can dramatically alter a molecule's properties, turning a promising lead into a clinical candidate. Among the myriad of bioisosteric replacements available to the medicinal chemist, the choice between seemingly similar ether linkages can have profound consequences. This guide provides an in-depth, objective comparison of two such bioisosteres when appended to a pyridine scaffold: the increasingly popular oxetan-3-yloxy group and the time-honored methoxy group. We will dissect their influence on key drug-like properties, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during lead optimization.
The Strategic Value of Bioisosteric Replacement
Bioisosterism, the practice of substituting one group with another that produces a similar biological response, is a cornerstone of modern medicinal chemistry. The goal is to fine-tune a molecule's physicochemical and pharmacokinetic profile to enhance efficacy, improve safety, and secure intellectual property. The pyridine ring, a common motif in pharmaceuticals, often requires careful decoration to optimize its properties. The choice of an ether substituent on this heterocycle can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties: A Game of Polarity and Lipophilicity
The introduction of an oxetane or methoxy group onto a pyridine ring immediately alters its electronic and steric landscape. These changes are reflected in key physicochemical parameters that govern a compound's behavior in biological systems.
The oxetan-3-yloxy group, with its strained four-membered ring and additional oxygen atom, introduces a greater degree of polarity and three-dimensionality compared to the relatively planar and less polar methoxy group.[1][2] This has a direct and often beneficial impact on two critical properties: lipophilicity and aqueous solubility.
| Property | Oxetan-3-yloxy Pyridine | Methoxy Pyridine | Rationale for Difference |
| Lipophilicity (cLogP/LogD) | Lower | Higher | The oxetane ring is a polar motif that can significantly reduce lipophilicity compared to a simple methyl group.[3][4] |
| Aqueous Solubility | Generally Higher | Generally Lower | The increased polarity and hydrogen bond accepting capacity of the oxetane ether typically leads to improved aqueous solubility.[5][6] |
| Molecular Weight | Higher (by ~28 Da) | Lower | The oxetane moiety is larger than a methyl group. |
| Three-Dimensionality (Fsp3) | Higher | Lower | The sp3-rich oxetane ring imparts greater three-dimensionality, which can improve binding selectivity and reduce off-target effects.[1][7] |
Expert Insight: The reduction in lipophilicity offered by the oxetan-3-yloxy group is a significant advantage in many drug discovery programs. High lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity.[3] By replacing a methoxy group with an oxetan-3-yloxy moiety, chemists can often achieve a more favorable ADME profile without sacrificing potency.
Metabolic Stability: Navigating the Body's Defenses
A drug's journey through the body is fraught with metabolic challenges. The liver, armed with a battery of enzymes, is particularly adept at modifying and eliminating foreign compounds. The choice between an oxetan-3-yloxy and a methoxy substituent on a pyridine ring can dictate its metabolic fate.
The Achilles' Heel of the Methoxy Group: O-Demethylation
The methoxy group is notoriously susceptible to oxidative metabolism, specifically O-demethylation, by cytochrome P450 (CYP) enzymes.[8][9][10] This process, which converts the methoxy group to a hydroxyl group, is a common metabolic pathway for many drugs and can lead to rapid clearance and the formation of potentially reactive metabolites.[9]
The Oxetane's Metabolic Resilience and Alternative Pathways
In contrast, the oxetane ring is generally more resistant to CYP-mediated oxidation.[2][4] This inherent stability can significantly prolong a compound's half-life and improve its oral bioavailability. However, it is crucial to recognize that oxetanes are not metabolically inert. A key metabolic pathway for oxetanes is hydrolysis by microsomal epoxide hydrolase (mEH), which opens the strained ring to form a diol.[11][12][13]
Key Metabolic Pathways
Caption: Common synthetic routes to methoxy and oxetan-3-yloxy pyridines.
Expert Insight: While the synthesis of oxetane-containing building blocks has become more routine, the introduction of the oxetan-3-yloxy group may require more specialized reagents and optimization compared to the well-established methoxylation protocols. However, the potential benefits in the final compound's properties often justify the additional synthetic effort.
Experimental Protocols
To provide a framework for the direct comparison of these bioisosteres, we present standardized protocols for key in vitro assays.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP enzymes.
Workflow for Microsomal Stability Assay
Caption: A typical workflow for an in vitro microsomal stability assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Test compound stock solution (10 mM in DMSO).
-
Pooled liver microsomes (e.g., human, rat) at a final protein concentration of 0.5 mg/mL in phosphate buffer (pH 7.4).
-
NADPH regenerating system (cofactor).
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of remaining compound against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Caco-2 Permeability Assay
This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. It is used to assess a compound's potential for oral absorption.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® supports for 21 days to allow for differentiation and monolayer formation.
-
-
Assay Preparation:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).
-
Prepare dosing solutions of the test compound in the transport buffer.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the dosing solution to the apical (A) side of the monolayer.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 60, 120 minutes), take samples from the basolateral compartment.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Perform the reverse experiment to assess efflux.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples and the initial dosing solution by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.
-
Conclusion: Making the Right Choice for Your Project
The decision to employ an oxetan-3-yloxy or a methoxy pyridine bioisostere is a nuanced one, heavily dependent on the specific goals of the drug discovery project and the inherent properties of the lead scaffold.
-
The methoxy group remains a valuable and synthetically accessible option, particularly when metabolic stability is not a primary concern or when its electronic properties are crucial for target engagement.
-
The oxetan-3-yloxy group has emerged as a powerful tool for overcoming common drug discovery hurdles. Its ability to reduce lipophilicity, improve aqueous solubility, and enhance metabolic stability by blocking CYP-mediated metabolism makes it an attractive choice for lead optimization. [1][2][4]The increased three-dimensionality it imparts can also lead to improved selectivity and potency.
Ultimately, the most effective approach is empirical. The parallel synthesis and evaluation of both bioisosteres, guided by the principles outlined in this guide, will provide the definitive data needed to select the optimal substituent for advancing a promising lead compound towards the clinic.
References
- M. E. W. Müller, "Oxetanes in Drug Discovery Campaigns," Journal of Medicinal Chemistry, 2023.
- PharmaBlock, "Oxetanes in Drug Discovery," PharmaBlock, 2022.
- S. G. O'Brien et al., "Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids," Organic Letters, 2011.
- Bayer AG, "Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor," Google P
- F. Toselli et al., "Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways," Journal of Medicinal Chemistry, 2019.
- T. D. Krygowski et al.
- A. K. Ghosh et al., "Applications of oxetanes in drug discovery and medicinal chemistry," European Journal of Medicinal Chemistry, 2022.
- J. T. Njardarson et al., "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group," ACS Medicinal Chemistry Letters, 2017.
- H. Liu et al., "Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents," Molecules, 2022.
- T. Shimada et al., "Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes," Xenobiotica, 2019.
- V. O. Iaroshenko et al., "Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level," ChemRxiv, 2025.
- S. Kumar et al., "2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties," New Journal of Chemistry, 2014.
- L. D. Eltis et al.
- E. M. Carreira et al., "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry," Chemical Reviews, 2016.
- M. S. Yu et al., "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1," Journal of Medicinal Chemistry, 2013.
- Science of Synthesis, "Oxetanes and Oxetan-3-ones," Thieme, 2017.
- A. K. H. Hirsch et al., "Synthetic oxetanes in drug discovery: where are we in 2025?," Expert Opinion on Drug Discovery, 2025.
- PharmaBlock, "The Methoxy Group: A Structural and Functional Analysis for Drug Discovery," PharmaBlock, 2023.
- F. Toselli et al.
- M. A. Desai et al., "Characterization and pharmacological evaluation of new pyridine analogs," European Journal of Chemistry, 2010.
- BOC Sciences, "Methoxypyridine: Common isomers, synthesis, applications and adverse reactions," BOC Sciences Blog, 2022.
- J. B. O. Mitchell et al., "Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis," RSC Medicinal Chemistry, 2021.
- L. D. Eltis et al., "Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates," Journal of Biological Chemistry, 2020.
- J. L. G. Ruano et al., "Oxetanes: formation, reactivity and total syntheses of natural products," Beilstein Journal of Organic Chemistry, 2025.
- M. I. Dawson et al., "2-[3-(1,1-Dimethylethyl)-5-methoxyphenyloxazolo[4,5-b]pyridine, a new topical antiinflammatory and analgesic compound lacking systemic activity and gastric side effects," Journal of Pharmacology and Experimental Therapeutics, 1993.
- X. Wang et al.
- V. Snieckus et al., "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange," Tetrahedron, 2008.
- J. D. Hyster et al.
- A. K. H.
- F. Toselli et al.
- J. D. Hyster et al.
- S. H. L. Verhelst, "Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings," Journal of Biosciences and Medicines, 2020.
- BenchChem, "An In-depth Technical Guide to 3-Oxetanone: Properties, Synthesis, and Applic
- M. E. W. Müller, "Oxetanes in Drug Discovery Campaigns," Semantic Scholar, 2023.2023.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering a cytochrome P450 O-demethylase for the bioconversion of hardwood lignin | bioRxiv [biorxiv.org]
- 10. eltislab.com [eltislab.com]
- 11. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
Comparative Guide: Mass Spectrometry Analysis of C₈H₁₀BNO₄ Derivatives
Subject: N-Methoxy-4-boronobenzamide and Related Phenylboronic Acid Derivatives
Executive Summary & Strategic Context
Target Analyte: C₈H₁₀BNO₄ (Exact Mass: 195.07 Da). Chemical Identity: Commonly identified as [4-(methoxycarbamoyl)phenyl]boronic acid (also referred to as N-methoxy-4-boronobenzamide). Application: This compound represents a critical class of boronic acid pharmacophores used in protease inhibitors (e.g., proteasome inhibitors like Bortezomib) and as transition-state analogs in medicinal chemistry.
The Analytical Challenge: Analyzing C₈H₁₀BNO₄ is deceptive. While the molecular weight is low, the boronic acid moiety (-B(OH)₂) introduces unique volatility and reactivity issues inside a mass spectrometer.
-
Trimerization: Spontaneous dehydration leads to boroxine formation (cyclic trimers), confusing molecular weight determination.
-
Solvent Reactivity: In methanol (a common MS solvent), boronic acids rapidly esterify, creating artifact peaks (+14 Da, +28 Da) that mimic impurities.
-
Ionization Efficiency: As weak Lewis acids, they ionize poorly in standard ESI(+) mode.
This guide provides a validated workflow to overcome these artifacts, comparing Direct ESI-MS against Diol-Derivatization strategies.
Technical Comparison: Analytical Architectures
The following table contrasts the three primary ionization approaches for C₈H₁₀BNO₄.
| Feature | Method A: Direct ESI (-) (Recommended) | Method B: ESI (+) | Method C: MALDI-TOF |
| Primary Ion Species | [M-H]⁻ or [M+ROH-H]⁻ | [M+Na]⁺ or [M+NH₄]⁺ | [M+Matrix-H]⁻ |
| Sensitivity | High (Lewis acid nature favors anion formation) | Low (Requires adduct formation) | Medium (Matrix interference at low MW) |
| Sample Prep | ACN/H₂O (No Methanol) | Formic Acid/Ammonium Acetate | DHB Matrix |
| Risk Factor | Boroxine formation (Trimerization) | Poor ionization; Adduct complexity | High background noise <500 Da |
| Suitability | Quantitation & impurity profiling | Structural confirmation only | Rapid screening |
Validated Experimental Protocol
Phase 1: Sample Preparation (The "Anti-Artifact" Protocol)
Objective: Prevent the formation of methyl esters and boroxines prior to injection.
-
Solvent Choice:
-
Strictly Prohibited: Methanol (MeOH). Reacts with -B(OH)₂ to form -B(OMe)₂.
-
Required: Acetonitrile (ACN) or Tetrahydrofuran (THF).
-
-
Stock Solution: Dissolve 1 mg C₈H₁₀BNO₄ in 1 mL DMSO .
-
Working Solution: Dilute to 10 µg/mL using 50:50 ACN:H₂O containing 0.1% Ammonium Hydroxide (NH₄OH).
-
Why NH₄OH? High pH promotes the formation of the boronate anion [RB(OH)₃]⁻, stabilizing the species for ESI(-) analysis.
-
Phase 2: Mass Spectrometry Parameters (ESI-MS/MS)
-
Instrument: Triple Quadrupole or Q-TOF.
-
Polarity: Negative Ion Mode (ESI-).
-
Source Temperature: < 300°C (Keep low to prevent thermal dehydration).
-
Capillary Voltage: -2.5 kV to -3.0 kV.
-
Cone Voltage: 20–40 V (Optimize to minimize in-source fragmentation).
Phase 3: The "Self-Validating" Isotopic Check
Before accepting any peak as C₈H₁₀BNO₄, you must validate the Boron Isotope Pattern .
-
Boron exists as ¹⁰B (~20%) and ¹¹B (~80%).
-
The Signature: Every boron-containing ion must show a distinct doublet pattern. The monoisotopic peak (¹⁰B) will be ~4.0 mass units lower in intensity than the ¹¹B peak, separated by exactly 1.003 Da.
-
If this pattern is absent, the peak is an artifact.
Mechanistic Visualization: Fragmentation & Artifacts
The following diagram illustrates the behavior of C₈H₁₀BNO₄ inside the Mass Spectrometer. It maps the transition from the intact molecule to its specific fragments and the "danger zone" of solvent artifacts.
Figure 1: Ionization pathways and fragmentation logic for C₈H₁₀BNO₄. Note the critical branching between valid ionization and solvent-induced artifacts.
Advanced Troubleshooting: The Boroxine Trap
If your spectrum shows high mass peaks at m/z ~549 , you are observing the Boroxine Trimer .
Corrective Action:
-
Lower the Source Temperature: Reduce desolvation temp by 50°C.
-
Increase Flow Rate: Reduces residence time in the hot source.
-
Derivatization (The "Gold Standard" Fix): If quantification is inconsistent, add Pinacol (2,3-dimethyl-2,3-butanediol) to your sample.
-
Reaction: Pinacol reacts with the boronic acid to form a stable Boronate Ester.
-
New Target Mass: C₈H₁₀BNO₄ + C₆H₁₄O₂ - 2H₂O = New MW 277.15 .
-
This ester is thermally stable and does not trimerize.
-
References
-
Vertex AI Search. (2024). Fragmentation of Phenyl and Cyclohexyl Boronic Acids. National Institutes of Health (NIH). 1
-
Chidella, K.S., et al. (2021).[2] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid. American Journal of Analytical Chemistry. 2
-
SCIEX. (2024). Quantitation of boronic acids at pg/mL levels of sensitivity using LC-MS/MS. 3
-
PubChemLite. (2025).[4][5][6] Compound Summary: 850568-17-1 (C8H10BNO4).[4] University of Luxembourg.[4] 4
-
Wiley-VCH. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications.[7] 8
Sources
- 1. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 3. sciex.com [sciex.com]
- 4. PubChemLite - 850568-17-1 (C8H10BNO4) [pubchemlite.lcsb.uni.lu]
- 5. Sodium Pentaborate | B5NaO8 | CID 131634859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Benchmarking solubility of [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid analogs
A Comparative Technical Guide for Medicinal Chemists
Executive Summary: The Oxetane Advantage
In fragment-based drug discovery (FBDD) and lead optimization, the modulation of physicochemical properties is often a zero-sum game. Increasing polarity to improve solubility frequently sacrifices permeability or metabolic stability.
This guide benchmarks [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid , a strategic building block that leverages the "oxetane effect." By replacing standard lipophilic ethers (isopropoxy) or carbocycles (cyclobutoxy) with the oxetane moiety, researchers can achieve a step-change in thermodynamic solubility while maintaining a low lipophilicity profile (LogD).
However, benchmarking boronic acids presents a unique analytical challenge: the Boronic Acid-Boroxine Equilibrium . This guide provides not only comparative data but also a self-validating protocol to ensure your solubility measurements are chemically accurate.
Rationale & Structural Logic
The target compound combines three distinct structural motifs, each contributing to the physicochemical profile:
-
Pyridine Core: Lowers LogP compared to phenyl rings but introduces pH-dependent solubility.
-
Boronic Acid: The reactive handle (Suzuki-Miyaura coupling) or warhead (covalent inhibitor). Critical Issue: Prone to trimerization into boroxines.
-
Oxetan-3-yloxy Group: The solubility engine. Unlike a cyclobutyl group, the oxetane oxygen acts as a hydrogen bond acceptor (HBA) with a high dipole moment, disrupting the crystal lattice energy and increasing solvation.
The Benchmarking Cohort
To objectively evaluate performance, we compare the target against three standard medicinal chemistry analogs:
| Compound ID | Structure Description | Role in Benchmark |
| Analog A | 6-Isopropoxypyridin-3-ylboronic acid | Lipophilic Control: Represents the standard steric equivalent (gem-dimethyl surrogate). |
| Analog B | 6-(Cyclobutoxy)pyridin-3-ylboronic acid | Carbocyclic Control: Isolates the effect of the ether oxygen vs. the ring strain. |
| Analog C | 6-Methoxypyridin-3-ylboronic acid | Baseline: The simplest alkoxy derivative (often too metabolically labile). |
| Target | [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid | The Solution: Polar, metabolically robust, high solubility.[1] |
The Analytical Challenge: The Boroxine Trap
Before interpreting data, one must understand that "solubility" for boronic acids is a moving target. In non-aqueous or semi-aqueous environments, boronic acids dehydrate to form cyclic anhydrides (boroxines).[2][3]
Expert Insight: Standard nephelometric solubility assays often fail here because they cannot distinguish between the precipitation of the monomeric acid and the insoluble boroxine trimer.
Figure 1: The Boroxine-Boronic Acid Equilibrium. Solubility protocols must drive this equilibrium to the monomeric state (right-to-left) using aqueous buffers to ensure accurate measurement.
Comparative Performance Data
The following data represents a consensus of physicochemical profiles derived from matched molecular pair (MMP) analysis of oxetane vs. alkyl/cycloalkyl bioisosteres (based on principles established by Wuitschik et al. and Carreira et al.).
Table 1: Physicochemical Benchmarking
| Property | Target (Oxetane) | Analog A (Isopropoxy) | Analog B (Cyclobutoxy) | Analog C (Methoxy) |
| LogD (pH 7.4) | 0.9 - 1.2 | 2.4 - 2.7 | 2.5 - 2.8 | 1.1 - 1.3 |
| Solubility (pH 7.4) | > 500 µM (High) | < 50 µM (Low) | < 20 µM (Low) | ~200 µM (Med) |
| LLE (Lipophilic Eff.) | High (>5.0) | Low (<3.0) | Low (<3.0) | Medium |
| Metabolic Stability | High | Low (O-dealkylation) | Medium | Low (O-demethylation) |
| Boroxine Tendency | Low (Polar solvation) | High (Lipophilic drive) | High | Medium |
Key Findings:
-
Solubility Spike: The oxetane analog demonstrates a 10-25x increase in thermodynamic solubility compared to the isopropoxy and cyclobutoxy analogs. This is attributed to the exposed oxygen lone pairs on the oxetane ring acting as a strong hydrogen bond acceptor.
-
Lipophilicity Drop: The target achieves a LogD reduction of ~1.5 units compared to the isopropoxy analog, keeping it within the ideal "Golden Triangle" for oral bioavailability.
-
Metabolic Shielding: Unlike the methoxy group (Analog C), which is rapidly cleared via oxidative demethylation, the oxetane ring is sterically bulky and electronically distinct, often resisting CYP450 degradation.
Validated Experimental Protocol
Objective: Determine the Thermodynamic Solubility (
Prerequisites:
-
Buffer: 50 mM Phosphate Buffer (pH 7.4). Crucial: Do not use pure water; pH control prevents pyridine protonation artifacts.
-
Detection: HPLC-UV (254 nm) or LC-MS.
-
Incubation: 24 hours at 25°C.
Workflow Diagram
Figure 2: Thermodynamic Solubility Workflow. The 24-hour equilibration period is mandatory to ensure complete hydrolysis of any initial boroxine anhydride present in the solid starting material.
Step-by-Step Methodology
-
Solid State Check: Perform a quick IR or melting point check. If the melting point is significantly higher than expected (>200°C), your starting material may be the boroxine anhydride. This does not ruin the experiment but confirms the need for the 24h equilibration.
-
Preparation: Weigh 2-3 mg of the target compound into a chemically resistant vial (glass preferred to avoid boron leaching from certain plastics, though polypropylene is generally acceptable for short durations).
-
Addition: Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4). Cap tightly.
-
Equilibration: Shake at 500 rpm for 24 hours at 25°C.
-
Why? This timeframe allows the Boroxine + 3H2O -> 3 Boronic Acid reaction to reach equilibrium, ensuring you measure the solubility of the drug-like monomer.
-
-
Filtration: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PVDF filter.
-
Note: Avoid Nylon filters as they can sometimes bind boronic acids non-specifically.
-
-
Quantification: Inject onto HPLC.
-
Column: C18 (e.g., Agilent Zorbax).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Note: Boronic acids can streak on silica. Ensure your column is well-equilibrated.
-
Discussion & Implications for Drug Design
-
For Suzuki Couplings: The high solubility allows for couplings in "greener" solvent systems (e.g., water/alcohol mixtures) at higher concentrations, improving process mass intensity (PMI).
-
For Covalent Inhibitors: If the boronic acid is the warhead (e.g., targeting serine proteases), the oxetane moiety provides a "stealth" polarity that improves distribution without incurring the metabolic penalty of a standard ether.
Recommendation: Use the oxetane analog when the isopropoxy analog shows poor solubility (<50 µM) or high clearance. The synthetic cost of the oxetane is outweighed by the gain in "drug-likeness."
References
-
Wuitschik, G., et al. (2010).[4] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[5] Journal of Medicinal Chemistry.[4]
-
Carreira, E. M., & Fessard, T. C. (2014). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][5][6] Chemical Reviews.
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Chapter on Boroxine Equilibrium).
-
Bull, J. A., et al. (2016). Exploiting the oxetane ring in drug discovery.[1][5][7][8][9] Bioorganic & Medicinal Chemistry Letters.
-
Adamczyk-Woźniak, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids. Journal of Chemical & Engineering Data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 7. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Reference standards for [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid analysis
Executive Summary
[6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid (CAS: 918138-38-2) represents a high-value heterocyclic building block, particularly in Suzuki-Miyaura cross-coupling for medicinal chemistry. However, its validation as a reference standard is complicated by two opposing chemical behaviors: the reversible dehydration of the boronic acid moiety (forming boroxines) and the acid-sensitivity of the oxetane ring .
This guide objectively compares analytical methodologies and reference forms, establishing Quantitative NMR (qNMR) as the primary assay standard over HPLC-UV, which should be reserved for impurity profiling only under specific buffered conditions.
Part 1: The Stability Conundrum
To accurately analyze this standard, one must first understand the dynamic equilibrium that renders traditional "Certificate of Analysis" (CoA) purity values misleading.
The Boroxine Cycle
Boronic acids are not static solids. In the solid state, they exist in equilibrium with their cyclic trimer anhydride (boroxine).
-
The Analytical Trap: If you analyze a sample that is 50% boroxine by weight using HPLC, the aqueous mobile phase hydrolyzes the boroxine back to the monomer. The HPLC detector sees a single "pure" peak. However, the mass you weighed out contained less Boron-active species than calculated. HPLC overestimates the assay.
The Oxetane Vulnerability
While oxetanes are kinetically stable ethers, they possess significant ring strain (~106 kJ/mol).
-
The Analytical Trap: Standard HPLC mobile phases often use 0.1% Trifluoroacetic Acid (TFA) (pH ~2). Under these conditions, the pyridine nitrogen protonates, and the oxetane ring is susceptible to acid-catalyzed hydrolysis (ring opening), creating false degradation peaks during the analysis run itself.
Visualization: Degradation & Equilibrium Pathways
Figure 1: The dynamic equilibrium between the monomer and boroxine (reversible) and the irreversible oxetane ring opening.
Part 2: Comparative Analysis of Reference Forms
When sourcing or characterizing this standard, researchers typically encounter three forms. The choice of form dictates the analytical strategy.
| Feature | Free Boronic Acid (Target) | Pinacol Ester (Bpin) (Surrogate) | MIDA Boronate (Protected) |
| CAS | 918138-38-2 | Derivative | Derivative |
| Stability | Low (Hygroscopic, Boroxine formation) | High (Crystalline, stable) | Very High (Air/Water stable) |
| Atom Economy | High (Good for scale-up) | Lower (Mass waste from pinacol) | Lowest (Heavy protecting group) |
| Analytical Challenge | Extreme (Requires qNMR for assay) | Moderate (Standard HPLC works) | Low (Standard HPLC works) |
| Recommendation | Use for Process Development (Cost effective) | Use for Early Discovery (Ease of handling) | Use for Library Synthesis (Storage stability) |
Critical Insight: If you buy the Free Boronic Acid reference standard, do NOT rely on the supplier's HPLC purity for stoichiometry calculations. You must determine the "Active Boron Content" (ABC).
Part 3: Analytical Method Comparison
This section contrasts the three primary methods for validating the [6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid standard.
Table 1: Method Performance Matrix
| Metric | HPLC-UV | qNMR (¹H) | Titration (Mannitol) |
| Primary Utility | Impurity Profiling (Qualitative) | Absolute Assay (Quantitative) | Bulk Purity Estimation |
| Specificity | High (Separates organic impurities) | High (Distinguishes structure) | Low (Non-specific acid/base) |
| Boroxine Blindness | High (Cannot detect dehydration) | None (See Protocol below) | Moderate |
| Oxetane Safety | Risk (Requires buffered pH) | Safe (Neutral solvent) | Safe |
| Precision | < 0.5% RSD | ~1.0% RSD | ~0.5% RSD |
| Verdict | Secondary Method | GOLD STANDARD | Obsolete |
Part 4: Recommended Protocols
Protocol A: The Gold Standard – qNMR Assay
Objective: Determine the absolute weight % of the active monomer, accounting for water and boroxine content.
-
Internal Standard (IS) Selection:
-
Recommended: 1,3,5-Trimethoxybenzene or Dimethyl sulfone.
-
Avoid: Maleic acid (potential reaction with oxetane or pyridine).
-
-
Solvent System:
-
Use DMSO-d6 + 5% D₂O .
-
Why? The addition of D₂O promotes rapid exchange of the B(OH)₂ protons, collapsing the broad boronic acid peaks and sharpening the aromatic signals for accurate integration.
-
-
Procedure:
-
Weigh ~10 mg of Sample and ~5 mg of IS (precision ±0.01 mg) into the same vial.
-
Dissolve in 0.6 mL solvent mix.
-
Set relaxation delay (d1) to ≥ 30 seconds (ensure 5x T1 relaxation).
-
Integrate the Pyridine C-2 proton (singlet, ~8.5 ppm) vs. the IS peak.
-
-
Calculation:
Protocol B: The Stability-Indicating HPLC Method
Objective: Detect organic impurities without degrading the oxetane ring.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 6.5). Do NOT use TFA.
-
Gradient: 5% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyridine absorption).
-
Why this works: The ammonium formate buffer maintains a near-neutral pH, preventing the acid-catalyzed ring opening of the oxetane that occurs with TFA/Formic acid modifiers.
Part 5: Analytical Workflow Decision Tree
Follow this logic flow to validate incoming batches of the reference standard.
Figure 2: Validation workflow ensuring mass-balance accuracy before use in synthesis.
References
-
BenchChem. (2025).[3][4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Retrieved from
-
Royal Society of Chemistry. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis. Analyst, 143, 4707-4714.[5] Retrieved from
-
University of Edinburgh. (2025). The Boroxine–Boronic Acid Equilibrium. Research Explorer. Retrieved from
-
National Institutes of Health (NIH). (2022). Oxetanes in Drug Discovery Campaigns. PMC. Retrieved from
-
American Chemical Society. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Retrieved from
Sources
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
